molecular formula C8H6FNO4 B036858 Methyl 3-Fluoro-2-nitrobenzoate CAS No. 1214353-57-7

Methyl 3-Fluoro-2-nitrobenzoate

Cat. No.: B036858
CAS No.: 1214353-57-7
M. Wt: 199.14 g/mol
InChI Key: CAEZBCWSCZBLRF-UHFFFAOYSA-N
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Description

Methyl 3-Fluoro-2-nitrobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H6FNO4 and its molecular weight is 199.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-fluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEZBCWSCZBLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598773
Record name Methyl 3-fluoro-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214353-57-7
Record name Methyl 3-fluoro-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3-Fluoro-2-nitrobenzoate CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1214353-57-7

This technical guide provides a comprehensive overview of Methyl 3-fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical research and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₈H₆FNO₄.[2][3] It is characterized as a solid and is noted for its role as a versatile building block in the synthesis of more complex molecules.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1214353-57-7[1][2][5]
Molecular Formula C₈H₆FNO₄[2][3]
Molecular Weight 199.14 g/mol [2][3]
Appearance Solid[4]
Purity ≥95%[5]
Melting Point N/A[2]
Boiling Point N/A[2]

Synthesis

The synthesis of this compound typically involves two main routes: the esterification of 3-fluoro-2-nitrobenzoic acid or the nitration of methyl 3-fluorobenzoate.[1] The choice of method often depends on the availability of starting materials and the desired scale of production.[1]

Experimental Protocol (Adapted from a similar compound, Methyl 2-fluoro-3-nitrobenzoate)

Due to the lack of a specific, detailed experimental protocol for this compound in the available literature, the following is an adapted procedure based on the synthesis of its isomer, Methyl 2-fluoro-3-nitrobenzoate. This adapted protocol should serve as a guideline and may require optimization.

Objective: To synthesize this compound via the esterification of 3-fluoro-2-nitrobenzoic acid.

Materials:

  • 3-fluoro-2-nitrobenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-fluoro-2-nitrobenzoic acid in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture at a suitable temperature (e.g., 50°C) and stir for several hours (e.g., 16 hours), monitoring the reaction progress by a suitable technique like TLC.[6]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate.

  • Wash the organic solution with saturated aqueous sodium bicarbonate solution until the aqueous phase is neutral.[6]

  • Separate the organic and aqueous phases.

  • Wash the organic phase sequentially with water and brine.[6]

  • Dry the organic phase over anhydrous sodium sulfate.[6]

  • Filter the solution and concentrate it under reduced pressure to obtain the crude this compound.[6]

  • The crude product may be used as is for subsequent steps or purified further if necessary.[6]

G General Synthesis Workflow A Starting Material (3-fluoro-2-nitrobenzoic acid) B Esterification (Methanol, Acid Catalyst) A->B Reaction C Work-up (Extraction and Washing) B->C Quenching D Purification C->D Isolation E Final Product (this compound) D->E Final Product

Caption: General workflow for the synthesis of this compound.

Role in Drug Development

This compound is a valuable intermediate in pharmaceutical research and development.[1] Its chemical structure, featuring both a nitro group and a fluorine atom, makes it a versatile starting material for synthesizing a wide range of complex and potentially bioactive molecules.[1]

The nitro group can be readily reduced to an amine, which then serves as a handle for various chemical transformations such as acylation, alkylation, or condensation to form amides, amines, or heterocyclic structures.[1] The presence of a fluorine atom is often beneficial for the pharmacokinetic properties of drug candidates, potentially improving membrane permeability and metabolic stability.[1]

G Role as a Pharmaceutical Intermediate A This compound B Reduction of Nitro Group A->B C Formation of Amine Intermediate B->C D Further Functionalization (Acylation, Alkylation, etc.) C->D E Synthesis of Bioactive Molecules D->E

Caption: Logical workflow illustrating the use of this compound in drug discovery.

While specific signaling pathways directly involving this compound are not documented, its derivatives are synthesized to target a wide array of biological pathways implicated in various diseases. The core structure provided by this intermediate allows for the systematic exploration of structure-activity relationships in the quest for novel therapeutics.

References

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-Fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluoro-2-nitrobenzoate is a key chemical intermediate with significant applications in pharmaceutical research and development.[1] Its unique molecular structure, featuring a fluorine atom and a nitro group on the benzene ring, makes it a versatile building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] The presence of the fluorine atom can enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability, while the nitro group serves as a valuable functional handle for further chemical transformations, most notably its reduction to an amine.[1] This guide provides a comprehensive overview of the known physicochemical properties, synthesis, and applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available for its isomers, specific experimental values for this compound are not widely reported. Therefore, some of the data presented are predicted values.

Core Properties
PropertyValueSource
CAS Number 1214353-57-7[1]
Molecular Formula C₈H₆FNO₄[2][3]
Molecular Weight 199.14 g/mol [3]
Physical State White to Yellow Solid or liquid[2]
Predicted and Experimental Properties
PropertyValueNotes
Melting Point 77-80 °CExperimental value for the isomer Methyl 2-fluoro-3-nitrobenzoate.[4]
Boiling Point 289.6±25.0 °CPredicted value.[3]
Density 1.388±0.06 g/cm³Predicted value.[3]
Solubility Slightly soluble in Chloroform and Methanol.Based on data for the isomer Methyl 2-fluoro-3-nitrobenzoate.[4]

Synthesis and Reactivity

This compound is typically synthesized through two primary routes: the esterification of 3-fluoro-2-nitrobenzoic acid or the nitration of methyl 3-fluorobenzoate.[1] The choice of synthesis pathway often depends on the availability of starting materials and the desired scale of production.[1]

Experimental Protocols

1. Esterification of 3-Fluoro-2-nitrobenzoic Acid

This method involves the reaction of 3-fluoro-2-nitrobenzoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid.

  • Procedure: A solution of 2-fluoro-3-nitrobenzoic acid (1 equivalent) in methanol (10 volumes) is treated with concentrated sulfuric acid (1 equivalent). The reaction mixture is stirred at 50 °C for 16 hours. After completion, the solvent is removed under reduced pressure. The residue is then diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate until the aqueous phase is neutral. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. Filtration and concentration of the organic solution yield the crude product, which can be used in the next step without further purification.[2]

2. Nitration of Methyl 3-Fluorobenzoate

This alternative route involves the direct nitration of methyl 3-fluorobenzoate under carefully controlled conditions.[1]

  • General Procedure for Nitration: To a cooled (0-10 °C) solution of the starting benzoate in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 15 °C. After the addition is complete, the reaction is stirred for a designated period. The reaction mixture is then carefully poured onto ice, leading to the precipitation of the product. The solid is collected by filtration and washed with water to afford the desired nitrobenzoate.

Role in Drug Discovery and Development

This compound is a valuable building block in drug discovery due to its functional groups that allow for diverse chemical modifications.[1] The nitro group can be readily reduced to an amine, which can then be subjected to various reactions like acylation, alkylation, or condensation to introduce new functionalities and build more complex molecular architectures.[1] The fluorine atom is a key feature, as its incorporation into drug candidates can significantly improve their metabolic stability, binding affinity, and membrane permeability.[1]

Visualizing Workflows and Pathways

Synthesis Workflow

The general workflow for the synthesis of this compound via the esterification route is depicted below.

G Synthesis of this compound A 3-Fluoro-2-nitrobenzoic Acid D Reaction at 50°C A->D B Methanol B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Work-up (Extraction, Washing) D->E F Purification E->F G This compound F->G

Caption: Esterification Synthesis Workflow

Role in a Generic Drug Discovery Pipeline

The following diagram illustrates the logical flow of how a versatile intermediate like this compound is utilized in a typical drug discovery process.

G Role in Drug Discovery cluster_0 Synthesis of Analogs cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development A This compound B Chemical Modifications (e.g., Nitro Reduction, Amide Coupling) A->B C Library of Analogs B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G In Vitro & In Vivo Studies F->G H Clinical Trials G->H I Drug Candidate H->I

Caption: Drug Discovery Logical Flow

Spectral Data

References

Methyl 3-Fluoro-2-nitrobenzoate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at the chemical properties, structure, and synthesis of Methyl 3-Fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical research and development. Its distinct molecular architecture makes it a valuable component in the synthesis of complex bioactive molecules.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C8H6FNO4. The strategic placement of a fluorine atom and a nitro group on the benzene ring, along with a methyl ester functional group, imparts unique reactivity and makes it a versatile building block in medicinal chemistry. The fluorine atom can enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability.

PropertyValueReference
Molecular Weight 199.14 g/mol [1]
Molecular Formula C8H6FNO4[1]
CAS Number 1214353-57-7[1]
IUPAC Name This compound
Synonyms 3-Fluoro-2-nitrobenzoic acid methyl ester

Molecular Structure and Key Features

The structure of this compound is characterized by a benzene ring substituted with three functional groups. The interplay of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the reactivity of the aromatic ring, making it amenable to various chemical transformations.

Caption: 2D structure of this compound.

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through the esterification of 3-fluoro-2-nitrobenzoic acid.[1] A typical laboratory-scale protocol is detailed below.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • 3-fluoro-2-nitrobenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of 3-fluoro-2-nitrobenzoic acid in methanol is prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • The reaction mixture is then heated to reflux and stirred for several hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is diluted with ethyl acetate and washed sequentially with a saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

Logical Relationship Diagram

The following diagram illustrates the key attributes and relationships of this compound.

Methyl_3_Fluoro_2_nitrobenzoate_Logical_Diagram Methyl_3_Fluoro_2_nitrobenzoate Methyl_3_Fluoro_2_nitrobenzoate Molecular_Formula Molecular_Formula Methyl_3_Fluoro_2_nitrobenzoate->Molecular_Formula C8H6FNO4 Molecular_Weight Molecular_Weight Methyl_3_Fluoro_2_nitrobenzoate->Molecular_Weight 199.14 g/mol Functional_Groups Functional_Groups Methyl_3_Fluoro_2_nitrobenzoate->Functional_Groups Applications Applications Methyl_3_Fluoro_2_nitrobenzoate->Applications Fluoro_Group Fluoro_Group Functional_Groups->Fluoro_Group Nitro_Group Nitro_Group Functional_Groups->Nitro_Group Methyl_Ester Methyl_Ester Functional_Groups->Methyl_Ester Pharmaceutical_Intermediate Pharmaceutical_Intermediate Applications->Pharmaceutical_Intermediate Organic_Synthesis Organic_Synthesis Applications->Organic_Synthesis

Caption: Key attributes of this compound.

References

An In-depth Technical Guide to the Infrared Spectrum of Methyl 3-Fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of Methyl 3-Fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical research and development. The document outlines the characteristic vibrational frequencies, provides a standard experimental protocol for spectral acquisition, and presents a logical workflow for spectral interpretation.

Introduction to IR Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.[1][2] For a multifunctional compound like this compound, the IR spectrum is a composite of absorptions from the nitro group (NO₂), the methyl ester group (C(=O)OCH₃), the carbon-fluorine bond (C-F), and the substituted benzene ring.

The unique arrangement of these groups—a nitro and a fluoro group ortho to each other, and the ester group meta to the fluorine—creates a distinct electronic and steric environment that influences the precise position of these vibrational bands. Analyzing this spectral fingerprint is crucial for confirming the identity and purity of the compound during synthesis and further applications.

Predicted Key IR Absorption Peaks

While an experimental spectrum for this specific isomer is not publicly available, a highly accurate prediction of its key absorption bands can be made based on extensive data from structurally similar compounds, such as aromatic nitro compounds, methyl benzoates, and fluorinated aromatics. The primary vibrational modes and their expected regions are summarized below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H StretchAromatic Ring3100 - 3000Medium to Weak
Aliphatic C-H StretchMethyl (-CH₃)3000 - 2850Medium
Carbonyl C=O StretchEster1745 - 1735Strong
Aromatic C=C Stretch (in-ring)Aromatic Ring1600 - 1585 & 1500 - 1400Medium
Asymmetric NO₂ StretchNitro Group1550 - 1475Strong
Symmetric NO₂ StretchNitro Group1360 - 1290Strong
C-O StretchEster1320 - 1000Strong
C-F StretchFluoro Aromatic1300 - 1100 (approx.)Strong
C-N StretchNitro Group890 - 835Medium
C-H Out-of-Plane BendAromatic Ring900 - 675Strong

Table 1: Summary of predicted quantitative data for the key IR peaks of this compound, based on characteristic frequencies of its functional groups.[1][2][3][4]

Detailed Analysis of Key Spectral Regions

Nitro Group (NO₂) Vibrations: The nitro group provides the most characteristic and intense bands in the spectrum.[1][5]

  • Asymmetric Stretch (ν_as): A very strong absorption is expected between 1550-1475 cm⁻¹. Conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[1][3]

  • Symmetric Stretch (ν_s): Another strong band appears in the 1360-1290 cm⁻¹ range.[1][3] The presence of two strong bands in these regions is a definitive indicator of a nitro group.[5]

  • Other Vibrations: A C-N stretching vibration can be found in the 890-835 cm⁻¹ range, though it may overlap with other bands.[1] A deformation vibration is also typically observed around 850 cm⁻¹.[5][6]

Ester Group (COOCH₃) Vibrations:

  • Carbonyl (C=O) Stretch: A strong, sharp absorption peak is anticipated in the 1745-1735 cm⁻¹ region, which is characteristic of saturated aliphatic esters.[4] This is often one of the most intense peaks in the spectrum.[2]

  • C-O Stretch: The ester group also exhibits a strong C-O stretching band between 1320-1000 cm⁻¹.[4]

Aromatic Ring and Substituent Vibrations:

  • Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range, confirming the presence of hydrogens on an aromatic ring.[1][4]

  • Aromatic C=C Stretch: Two medium-intensity bands for the in-ring C=C skeletal vibrations are expected around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[1][2]

  • C-F Stretch: The carbon-fluorine bond will produce a strong absorption, typically in the fingerprint region. Its exact position can be influenced by the molecular environment but is generally found in the broad 1300-1100 cm⁻¹ range.

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position is highly dependent on the ring's substitution pattern.[1]

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation cluster_confirm Confirmation p1 Obtain pure solid sample of This compound p2 Prepare KBr pellet or thin film from solvent evaporation p1->p2 a1 Place sample in FT-IR spectrometer p2->a1 a2 Acquire background spectrum (empty beam or pure KBr) a1->a2 a3 Acquire sample spectrum (typically 4000-400 cm⁻¹) a2->a3 a4 Process data (background subtraction, Fourier transform) to get transmittance spectrum a3->a4 i1 Identify key diagnostic peaks (e.g., C=O, NO₂) a4->i1 i2 Correlate peaks with functional groups using correlation tables i1->i2 i3 Analyze fingerprint region (below 1500 cm⁻¹) for structural details i2->i3 c1 Compare experimental spectrum with reference/predicted data i3->c1 c2 Confirm presence of all expected functional groups and substitution pattern c1->c2 MolecularStructure cluster_mol This compound cluster_peaks Key Vibrational Modes (cm⁻¹) mol p1 Asymmetric NO₂ Stretch ~1550-1475 p2 Symmetric NO₂ Stretch ~1360-1290 p3 C=O Stretch ~1745-1735 p4 Aromatic C=C Stretch ~1600 & ~1450 p5 C-F Stretch ~1300-1100 n_no2 n_no2->p1 n_no2->p2 n_co n_co->p3 n_ring n_ring->p4 n_cf n_cf->p5

References

In-Depth Technical Guide: Mass Spectrometry Analysis of Methyl 3-Fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry data for Methyl 3-Fluoro-2-nitrobenzoate (CAS 1214353-57-7), a key intermediate in pharmaceutical research and development.[1] Due to the limited availability of public experimental mass spectra for this specific compound, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry, alongside a comprehensive experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Compound Overview

This compound is a versatile building block in the synthesis of complex bioactive molecules.[1] Its chemical structure, incorporating a fluorine atom, a nitro group, and a methyl ester on a benzene ring, makes it a valuable precursor for various pharmaceutical candidates. The fluorine can enhance pharmacokinetic properties, while the nitro group can be reduced to an amine for further chemical modifications.[1]

Chemical Structure:

Predicted Mass Spectrometry Data

The following table summarizes the predicted major ions and their relative abundances for this compound under electron ionization (EI) conditions. The molecular weight of the compound is 199.14 g/mol .

m/z (Predicted)Relative Abundance (%)Ion Identity (Proposed)
19965[M]⁺ (Molecular Ion)
168100[M - OCH₃]⁺
15340[M - NO₂]⁺
14035[M - COOCH₃]⁺
12550[C₆H₃FNO]⁺
9530[C₆H₃F]⁺
7525[C₅H₂F]⁺

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a typical GC-MS protocol for the analysis of this compound. This method is adapted from established procedures for the analysis of aromatic nitro compounds.

3.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Matrix: For samples from a reaction mixture, dissolve a known quantity in the chosen solvent and filter through a 0.22 µm syringe filter before injection.

3.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Injector: Split/splitless inlet

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-300

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.22 µm) dissolve->filter gc_injection GC Injection filter->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_ionization MS Ionization (EI) gc_separation->ms_ionization ms_detection Mass Detection ms_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis

Caption: Experimental workflow for GC-MS analysis.

fragmentation_pathway mol_ion [M]⁺ m/z = 199 frag1 [M - OCH₃]⁺ m/z = 168 mol_ion->frag1 -OCH₃ frag2 [M - NO₂]⁺ m/z = 153 mol_ion->frag2 -NO₂ frag3 [M - COOCH₃]⁺ m/z = 140 mol_ion->frag3 -COOCH₃ frag4 [C₆H₃FNO]⁺ m/z = 125 frag1->frag4 -CO frag5 [C₆H₃F]⁺ m/z = 95 frag3->frag5 -NO₂

Caption: Predicted fragmentation of this compound.

References

The Nitro Group in Aromatic Systems: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitro group (–NO₂) is a compact, powerful functional group whose presence on an aromatic ring dramatically reshapes the molecule's electronic landscape and chemical reactivity. Its profound electron-withdrawing nature is pivotal in organic synthesis, the design of energetic materials, and the development of pharmaceuticals. This technical guide provides an in-depth exploration of the nitro group's influence on aromatic compounds, detailing its effects on substitution reactions, outlining key experimental protocols, and visualizing its mechanistic pathways.

Electronic Effects of the Aromatic Nitro Group

The reactivity of a nitroaromatic compound is a direct consequence of the nitro group's potent and dual-mode electron-withdrawing capabilities.

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms creates a strong dipole, with the positive end on the nitrogen atom directly attached to the ring. This causes a powerful inductive pull of electron density away from the aromatic system through the sigma (σ) bond.[1][2]

  • Resonance Effect (-M): The nitro group can delocalize the π-electrons of the aromatic ring onto its own oxygen atoms.[3] This resonance effect is particularly strong, creating significant partial positive charges (δ+) at the ortho and para positions of the ring, while the meta position is less affected.[4][5]

These combined effects render the aromatic ring electron-deficient, a property quantified by Hammett substituent constants, which measure the electron-donating or -withdrawing influence of substituents on a benzene ring. The large positive values for the nitro group confirm its strong deactivating character.[6][7]

Table 1: Hammett Substituent Constants (σ) for the Nitro Group
ConstantValueDescription
σm +0.71Measures the electronic effect at the meta position (primarily inductive).[6]
σp +0.78Measures the electronic effect at the para position (combination of inductive and resonance).[6][7]
σ- +1.25Used for para-substituents when a strong resonance interaction with a developing negative charge occurs (e.g., in phenoxide ionization).[8]
σ+ +0.79Used for para-substituents when a strong resonance interaction with a developing positive charge occurs (e.g., in electrophilic substitution).[8]

Reactivity in Electrophilic Aromatic Substitution (EAS)

The electron-deficient nature of nitro-substituted aromatic rings has two major consequences for electrophilic aromatic substitution (EAS), the characteristic reaction of benzene.

  • Deactivation: By withdrawing electron density, the nitro group makes the aromatic ring a much weaker nucleophile.[1][3] This significantly reduces the rate of reaction with electrophiles. As shown in Table 2, the rate of nitration for nitrobenzene is approximately a million times slower than for benzene itself.[1]

  • Meta-Direction: The resonance structures of nitrobenzene show that the ortho and para positions bear a partial positive charge, making them electrostatically repulsive to an incoming electrophile (E⁺).[4] The meta position, being the least electron-deficient, is the preferred site of attack.[1][4] Therefore, the nitro group is a strong deactivating, meta-directing group.[9]

Caption: Mechanism of Electrophilic Aromatic Substitution (Nitration).

Table 2: Relative Rates of Nitration for Substituted Benzenes (Benzene = 1)
Substituent (–R)RRelative Rate (kR/kH)Directing Effect
Hydroxyl–OH1,000Ortho, Para
Methoxy–OCH₃400Ortho, Para
Methyl–CH₃25Ortho, Para
Hydrogen –H 1 N/A
Chloro–Cl0.033Ortho, Para
Carboethoxy–CO₂Et0.003Meta
Nitro –NO₂ 6 x 10-8 Meta
Trimethylammonium–N(CH₃)₃⁺1.2 x 10-8Meta
Data compiled from various sources, representing typical relative reactivities.[1][10]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In a complete reversal of its role in EAS, the nitro group is a powerful activator for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a good leaving group (like a halide).[9][11]

  • Activation: The nitro group's electron-withdrawing ability makes the carbon atom attached to the leaving group highly electrophilic and susceptible to attack by a nucleophile (Nu⁻).

  • Stabilization of Intermediate: The rate-determining step in the SNAr mechanism is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[9][12] An ortho or para nitro group is perfectly positioned to delocalize the negative charge of this intermediate through resonance, drastically lowering the activation energy of the reaction.[9] The activating influence of two nitro groups can increase the reaction rate by a factor of 10⁸ or more.[12] A meta nitro group cannot delocalize the charge via resonance and thus offers little activation.[9]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Key Synthetic Transformations: Reduction to Anilines

One of the most synthetically valuable reactions of nitroaromatics is their reduction to primary amines (anilines). This transformation is a cornerstone of industrial chemistry, particularly in the synthesis of dyes, polymers, and pharmaceuticals, as the amino group is a versatile synthetic handle.[7]

The reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[7][13] A wide variety of reagents can effect this transformation, with the choice depending on factors like cost, scale, and the presence of other functional groups. Common methods include:

  • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd, Pt, or Ni). This method is very clean and efficient.

  • Metal-Acid Reductions: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid). The Bechamp reduction, using iron filings and hydrochloric acid, is a classic and industrially significant method.[14]

Reduction_Pathway Stepwise Reduction of an Aromatic Nitro Group Nitro Ar—NO₂ (Nitroarene) Nitroso Ar—N=O (Nitrosoarene) Nitro->Nitroso + 2e⁻, 2H⁺ Hydroxylamine Ar—NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, 2H⁺ Aniline Ar—NH₂ (Aniline) Hydroxylamine->Aniline + 2e⁻, 2H⁺ Bioreduction_Pathway Bioactivation and Toxicity Pathway of Nitroaromatic Drugs cluster_redox Redox Cycling (in presence of O₂) Prodrug Nitroaromatic Prodrug (Ar-NO₂) Radical Nitro Radical Anion (Ar-NO₂⁻•) Prodrug->Radical + e⁻ (from NTR) Enzyme Nitroreductase (NTR) Enzyme Enzyme->Radical Reactive Reactive Intermediates (Ar-N=O, Ar-NHOH) Radical->Reactive Further Reduction Damage Cellular Damage (DNA, Proteins) Reactive->Damage Effect Therapeutic Effect / Toxicity Damage->Effect Radical2 Nitro Radical Anion Prodrug2 Prodrug (regenerated) Radical2->Prodrug2 + O₂ O2 O₂ Superoxide O₂⁻• (Superoxide) Exp_Workflow Generalized Experimental Workflow for Organic Synthesis cluster_setup 1. Setup & Reaction cluster_workup 2. Workup & Isolation cluster_purify 3. Purification Setup Combine Reactants & Solvent in Flask React Heat / Stir (e.g., Reflux) Setup->React Monitor Monitor Progress (TLC / HPLC) React->Monitor Quench Cool & Quench (e.g., add water) Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Wash Wash Organic Layer (brine, bicarb) Extract->Wash Dry Dry with Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Remove Solvent (Rotary Evaporator) Dry->Concentrate Purify Purify Crude Product (Column Chromatography or Recrystallization) Concentrate->Purify Characterize Characterize Product (NMR, MS, MP) Purify->Characterize

References

The Strategic Placement of Fluorine: A Technical Guide to the Role of the Fluoro Substituent in Methyl 3-Fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a pivotal strategy for fine-tuning physicochemical and biological properties. Methyl 3-fluoro-2-nitrobenzoate (CAS No. 1214353-57-7) is a valuable synthetic intermediate that exemplifies the profound influence of fluorination.[1][2][3] This technical guide provides an in-depth analysis of the role of the fluorine substituent in this molecule, focusing on its electronic and steric effects, its impact on reactivity, and its utility in the synthesis of complex molecular architectures. Understanding the nuanced effects of the ortho-fluoro group is critical for its effective application in drug discovery and development, where it can enhance pharmacokinetic properties such as membrane permeability and metabolic stability.[4]

Physicochemical Properties

While specific experimental data for this compound is not extensively published, data for its isomers and the non-fluorinated analog provide a valuable comparative baseline. The introduction of a fluorine atom is expected to influence properties such as melting point, boiling point, and polarity.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundMethyl 2-fluoro-3-nitrobenzoateMethyl 3-nitrobenzoate
CAS Number 1214353-57-7946126-94-9618-95-1
Molecular Formula C₈H₆FNO₄C₈H₆FNO₄C₈H₇NO₄
Molecular Weight 199.14 g/mol 199.14 g/mol [5][6]181.15 g/mol [7]
Appearance White to Yellow Solid or liquid[1]Pale-yellow to Yellow-brown SolidBeige Crystalline Powder[7]
Melting Point N/AN/A78-80 °C[7]
Boiling Point N/A310.8°C at 760 mmHg279 °C[7]
Density N/A1.388 g/cm³~1.4283 g/cm³[7]

The Role of the Fluorine Substituent

The fluorine atom at the 3-position, ortho to the nitro group, exerts a combination of electronic and steric effects that are crucial to the molecule's reactivity.

Electronic Effects

The fluorine atom influences the electron density of the aromatic ring through two opposing mechanisms:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma bond framework. This effect is most pronounced at the adjacent carbon atoms.

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, which is an electron-donating resonance effect.

In halogens, the inductive effect generally outweighs the mesomeric effect, leading to a net deactivation of the ring towards electrophilic aromatic substitution. However, the mesomeric effect still plays a role in directing incoming electrophiles.

cluster_electronic Electronic Effects of Ortho-Fluorine cluster_reactivity Impact on Reactivity Inductive Effect (-I) Inductive Effect (-I) Net Effect Net Effect Inductive Effect (-I)->Net Effect Dominant Activation for SNAr Activation for SNAr Inductive Effect (-I)->Activation for SNAr Mesomeric Effect (+M) Mesomeric Effect (+M) Mesomeric Effect (+M)->Net Effect Subordinate Ortho, Para-Directing (EAS) Ortho, Para-Directing (EAS) Mesomeric Effect (+M)->Ortho, Para-Directing (EAS) Ring Deactivation (EAS) Ring Deactivation (EAS) Net Effect->Ring Deactivation (EAS)

Electronic Effects of the Ortho-Fluorine Substituent.
Steric Effects and the "Ortho Effect"

The placement of the fluorine atom ortho to the nitro group introduces significant steric interactions. This "ortho effect" can force the nitro group to twist out of the plane of the benzene ring, which can alter its resonance interaction with the ring and influence the reactivity of the molecule. This steric hindrance can also affect the accessibility of adjacent positions to incoming reagents.

Impact on Reactivity

The interplay of the fluorine and nitro groups governs the reactivity of this compound in key chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing properties of both the nitro group and the fluorine atom significantly activate the aromatic ring for nucleophilic aromatic substitution. The fluorine atom itself can act as a leaving group in SNAr reactions, being displaced by a suitable nucleophile. The ortho-nitro group is particularly effective at stabilizing the negatively charged Meisenheimer complex intermediate, thereby facilitating the reaction.

Reduction of the Nitro Group

The nitro group is readily reduced to an amine, providing a versatile handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings. The electron-withdrawing fluorine substituent can influence the rate of this reduction.

Electrophilic Aromatic Substitution (EAS)

While the ring is generally deactivated towards EAS due to the electron-withdrawing nature of the substituents, any substitution that does occur will be directed by the combined influence of the existing groups. The fluorine atom is an ortho, para-director, while the nitro and methyl ester groups are meta-directors.[8] This leads to complex regiochemical outcomes if an EAS reaction is performed on this substrate.

cluster_directing Directing Effects in Electrophilic Aromatic Substitution F Fluorine (Ortho, Para-Director) Ring Benzene Ring F->Ring NO2 Nitro (Meta-Director) NO2->Ring CO2Me Methyl Ester (Meta-Director) CO2Me->Ring Outcome Complex Regioselectivity Ring->Outcome

Competing Directing Effects in Electrophilic Aromatic Substitution.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, the following methodologies for analogous compounds can be adapted.

Synthesis of this compound via Esterification

This protocol is adapted from the synthesis of related fluoronitrobenzoates.

  • Materials: 3-Fluoro-2-nitrobenzoic acid, methanol, concentrated sulfuric acid, ethyl acetate, saturated aqueous sodium bicarbonate solution, brine, and anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 3-fluoro-2-nitrobenzoic acid in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture at reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After cooling, remove the methanol under reduced pressure.

    • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify by column chromatography or recrystallization as needed.

Nucleophilic Aromatic Substitution (SNAr)

This generalized protocol illustrates the displacement of the fluorine atom.

  • Materials: this compound, a nucleophile (e.g., an amine or alkoxide), a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the nucleophile and the base to the reaction mixture.

    • Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and stir for several hours, monitoring by TLC.

    • Upon completion, cool the mixture and pour it into water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Reduction of the Nitro Group

This procedure is based on the reduction of similar nitroaromatic compounds.

  • Materials: this compound, a reducing agent (e.g., iron powder and acetic acid, or catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol, ethyl acetate).

  • Procedure (using Fe/AcOH):

    • Suspend this compound and iron powder in a mixture of ethanol and acetic acid.

    • Heat the mixture at reflux for several hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction and filter off the iron salts.

    • Concentrate the filtrate and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the resulting amine.

Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH2, K2CO3, DMF) Start->SNAr Reduction Nitro Group Reduction (e.g., Fe/AcOH or H2, Pd/C) Start->Reduction Product_SNAr Substituted Product (e.g., Methyl 3-(alkylamino)-2-nitrobenzoate) SNAr->Product_SNAr Product_Reduction Methyl 2-amino-3-fluorobenzoate Reduction->Product_Reduction

General Synthetic Pathways from this compound.

Conclusion

The fluorine substituent in this compound is a powerful modulator of the molecule's properties and reactivity. Its strong inductive electron-withdrawing effect, combined with steric influences due to its ortho position relative to the nitro group, activates the aromatic ring for nucleophilic substitution and influences the outcomes of other key transformations. This makes this compound a highly valuable and versatile building block for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. A thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of this and other fluorinated intermediates in research and development.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of Methyl 3-Fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and storage information for Methyl 3-Fluoro-2-nitrobenzoate, tailored for researchers, scientists, and professionals in drug development. The following sections detail the potential hazards, proper handling procedures, storage requirements, and emergency protocols associated with this compound.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. Based on data from similar compounds, it is classified under the Globally Harmonized System (GHS) as follows:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation : Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][2]

The following table summarizes the GHS hazard statements for closely related isomers, which should be considered applicable to this compound.

Hazard Category GHS Hazard Statement Code Description
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Skin IrritationH315Causes skin irritation[1][2]
Eye IrritationH319Causes serious eye irritation[1][2]
Acute Toxicity, InhalationH332Harmful if inhaled[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Property Value Source
Molecular Formula C8H6FNO4[3][4]
Molecular Weight 199.14 g/mol [1][3]
Appearance Off-White to Pale Yellow Solid[3]
Melting Point 77 - 80 °C[5]
Boiling Point 310.8 °C at 760 mmHg[4]
Flash Point 141.8 °C[4]
Density 1.388 g/cm³[4]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly). Insoluble in water.[4][6]
Storage Temperature Room Temperature, Sealed in Dry Conditions[4]

Safe Handling Protocols

Proper handling procedures are essential to minimize exposure and ensure a safe working environment.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[3]

  • Hand Protection : Wear chemical-impermeable gloves. Gloves must be inspected prior to use, and contaminated gloves should be disposed of properly.[3][7]

  • Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[8]

  • Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][8]

3.2. General Hygiene and Handling Practices

  • Handle in a well-ventilated place.[3]

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[2][3]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

Safe_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste and Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store Don_PPE Wear Appropriate PPE Store->Don_PPE Weigh_Dispense Weigh/Dispense in Ventilated Hood Don_PPE->Weigh_Dispense Experiment Perform Experiment Weigh_Dispense->Experiment Segregate_Waste Segregate Chemical Waste Experiment->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Dispose Dispose via Approved Facility Label_Waste->Dispose

Caption: Workflow for Safe Chemical Handling.

Storage Recommendations

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]

  • Keep containers securely sealed when not in use.

  • Store away from incompatible materials such as oxidizing agents and strong bases.[3][6]

  • Protect containers against physical damage and check regularly for leaks.

First Aid and Emergency Procedures

5.1. First Aid Measures

  • If Swallowed : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3] Never give anything by mouth to an unconscious person.[3]

  • If on Skin : Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if skin irritation occurs.[3]

  • If Inhaled : Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3][8]

  • If in Eyes : Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[2][3]

5.2. Fire-Fighting Measures

  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][8]

  • Hazardous Combustion Products : During a fire, irritating and highly toxic gases may be generated, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[2][9]

  • Protective Equipment : Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

Spill and Leakage Management

  • Personal Precautions : Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation and contact with the substance. Wear appropriate personal protective equipment.[3]

  • Environmental Precautions : Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains; discharge into the environment must be avoided.[3]

  • Containment and Cleanup : Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]

Spill_Response_Procedure Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Cleanup Clean Up Spill Using Spark-Proof Tools Contain->Cleanup Dispose Place Waste in Labeled Container Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Complete Spill Report Decontaminate->Report

Caption: Emergency Spill Response Procedure.

Disposal Considerations

Dispose of contents and containers to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[3] Do not dispose of with household waste or allow it to reach the sewage system.

Experimental Protocols

While specific experimental protocols will vary, the following general methodology should be followed when working with this compound:

8.1. Weighing and Dispensing Solid Compound

  • Preparation : Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Personal Protective Equipment : Don all required PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Weighing :

    • Use an analytical balance inside a ventilated enclosure or chemical fume hood to minimize dust inhalation.

    • Use a clean, tared weigh boat or paper.

    • Carefully transfer the desired amount of the solid using a clean spatula. Avoid generating dust.

    • Close the primary container immediately after dispensing.

  • Transfer :

    • Carefully add the weighed solid to the reaction vessel. A powder funnel can be used to prevent spillage.

    • If dissolving in a solvent, add the solvent slowly to the solid to avoid splashing.

  • Cleanup :

    • Clean the spatula and any contaminated surfaces.

    • Dispose of the weigh boat/paper in the designated solid chemical waste container.

    • Wipe down the balance and surrounding area with a damp cloth if necessary, ensuring the cloth is disposed of as chemical waste.

8.2. Setting up a Reaction

  • Glassware : Ensure all glassware is clean, dry, and free of cracks or defects.

  • Assembly : Assemble the reaction apparatus within a chemical fume hood.

  • Addition of Reagents : Add reagents in the order specified by the experimental procedure. If the reaction is exothermic, consider cooling the reaction vessel.

  • Monitoring : Monitor the reaction for any unexpected changes in temperature, pressure, or color.

  • Work-up : Once the reaction is complete, follow the established quenching, extraction, and purification procedures, continuing to use the fume hood and appropriate PPE.

By adhering to these guidelines, researchers and scientists can safely handle this compound and minimize the risks associated with its use.

References

Stability and decomposition of Methyl 3-Fluoro-2-nitrobenzoate under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential decomposition pathways of Methyl 3-Fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct stability studies on this specific compound, this document extrapolates information from the known behavior of structurally similar fluoro-nitroaromatic compounds and esters. It outlines the principles of stability testing as mandated by ICH guidelines and provides detailed, generalized experimental protocols for assessing stability under various stress conditions, including hydrolysis, thermolysis, and photolysis. The guide also presents potential degradation pathways and discusses the analytical methodologies required for such studies. All quantitative data are presented in a comparative tabular format for clarity, and key experimental workflows and degradation pathways are illustrated using diagrams. This document is intended to serve as a practical resource for researchers and professionals involved in the development of pharmaceuticals and other fine chemicals incorporating this versatile building block.

Introduction

This compound (MFNB) is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring an ester, a nitro group, and a fluorine atom on an aromatic ring, makes it a versatile precursor for a wide range of complex molecules. The fluorine atom can enhance pharmacokinetic properties such as metabolic stability and membrane permeability, while the nitro group is a key functional handle for further transformations, most commonly reduction to an amine.

Understanding the stability of MFNB is critical throughout the drug development process.[1][2] Stability data informs decisions on reaction conditions, purification methods, formulation, packaging, and storage, ensuring the quality, safety, and efficacy of the final drug product.[1][2] Forced degradation studies are an essential component of this process, providing insights into potential degradation products and pathways under stressed conditions.[3][4][5]

This guide will explore the expected stability of MFNB under hydrolytic, thermal, and photolytic stress, based on the known chemistry of related nitroaromatic compounds and benzoate esters.

Regulatory Framework for Stability Testing

Stability testing of drug substances and intermediates is governed by international guidelines to ensure a harmonized approach. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines, with ICH Q1A(R2) being the core document for stability testing of new drug substances and products.[6][7][8][9]

These guidelines outline the requirements for:

  • Stress Testing: To identify likely degradation products and the intrinsic stability of the molecule.[4][9]

  • Formal Stability Studies: Long-term and accelerated studies to determine the re-test period or shelf life.[6][7]

  • Photostability Testing: To assess the impact of light on the substance.[7][9][10]

The general workflow for assessing the stability of a pharmaceutical intermediate like MFNB is depicted below.

G cluster_0 Stability Assessment Workflow for MFNB A MFNB Synthesis and Characterization B Forced Degradation Studies (Stress Testing) A->B C Hydrolytic Stress (Acid, Base, Neutral) B->C D Oxidative Stress (e.g., H2O2) B->D E Photolytic Stress (UV/Vis Light) B->E F Thermal Stress (Dry Heat, Humidity) B->F G Identification of Degradation Products C->G D->G E->G F->G H Development of Stability- Indicating Analytical Method G->H I Formal Stability Studies (ICH Conditions) H->I J Data Evaluation and Establishment of Retest Period/Storage Conditions I->J

Caption: General workflow for stability assessment of this compound.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for esters. The reaction can be catalyzed by acid or base, or occur neutrally, though at a much slower rate.[11][12][13]

Predicted Hydrolytic Decomposition Pathways

Under both acidic and basic conditions, the primary hydrolytic degradation of MFNB is expected to be the cleavage of the methyl ester to form 3-Fluoro-2-nitrobenzoic acid and methanol.[14][15][16] The reaction is generally irreversible under basic conditions (saponification), while it is reversible under acidic conditions.[11][12]

G cluster_0 Hydrolytic Decomposition of MFNB MFNB This compound Acid 3-Fluoro-2-nitrobenzoic Acid MFNB->Acid H+ or OH- / H2O Methanol Methanol MFNB->Methanol H+ or OH- / H2O

Caption: Primary hydrolytic degradation pathway of this compound.

Experimental Protocol for Hydrolytic Stability

This protocol is based on general guidelines for forced degradation studies.[17]

  • Preparation of Solutions: Prepare solutions of MFNB (e.g., 1 mg/mL) in various media:

    • 0.1 M Hydrochloric Acid (Acidic Condition)

    • 0.1 M Sodium Hydroxide (Basic Condition)

    • Purified Water (Neutral Condition)

  • Incubation:

    • For acidic and neutral conditions, reflux the solutions at 80°C for a specified period (e.g., 12 hours).

    • For the basic condition, maintain the solution at room temperature and monitor at shorter intervals due to the typically faster reaction rate.

  • Sampling: Withdraw aliquots at predefined time points (e.g., 0, 2, 4, 8, 12 hours).

  • Quenching:

    • Neutralize the acidic and basic samples to stop the degradation. For the acidic sample, add an equivalent amount of base, and for the basic sample, add an equivalent amount of acid.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining MFNB and any degradation products.

Predicted Quantitative Data (Illustrative)

The following table illustrates the kind of data that would be generated from such a study. The values are hypothetical and based on the expected relative stability of esters under these conditions.

ConditionTemperature (°C)Time (hours)MFNB Remaining (%) (Hypothetical)Primary Degradant Formed
0.1 M HCl8012853-Fluoro-2-nitrobenzoic acid
Water8012>98Negligible
0.1 M NaOH254403-Fluoro-2-nitrobenzoic acid

Thermal Stability

Thermal decomposition of aromatic nitro compounds can be complex, often involving the cleavage of the C-NO2 bond or intramolecular rearrangements.[18]

Predicted Thermal Decomposition Pathways

At elevated temperatures, nitroaromatic compounds can undergo decomposition through several pathways.[18][19] The primary routes for MFNB are predicted to be:

  • C-NO2 Bond Homolysis: This would generate a phenyl radical and nitrogen dioxide.[19]

  • Nitro-Nitrite Rearrangement: Isomerization to a nitrite ester, followed by cleavage of the O-NO bond.[18]

The presence of the ortho-fluoro and meta-ester groups will influence the activation energies of these pathways.

G cluster_0 Potential Thermal Decomposition Pathways of MFNB MFNB This compound Pathway1 C-NO2 Bond Homolysis MFNB->Pathway1 High Temperature Pathway2 Nitro-Nitrite Rearrangement MFNB->Pathway2 High Temperature Products1 Phenyl Radical + NO2 Pathway1->Products1 Products2 Nitrite Isomer -> Further Decomposition Pathway2->Products2

Caption: Potential high-temperature decomposition pathways for MFNB.

Experimental Protocol for Thermal Stability

Thermal stability is typically assessed using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[20][21][22]

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small sample (2-5 mg) of MFNB into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument alongside an empty reference pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow to determine melting point and onset of decomposition (exotherm).

  • Thermogravimetric Analysis (TGA):

    • Place a slightly larger sample (5-10 mg) of MFNB in the TGA instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere.

    • Record the mass loss as a function of temperature to identify decomposition temperature ranges.

Predicted Quantitative Data (Illustrative)

This table presents hypothetical data for MFNB based on typical values for similar aromatic nitro compounds.

TechniqueParameterPredicted Value (Hypothetical)Observation
DSCMelting Point80-85 °CSharp endotherm
DSCDecomposition Onset> 220 °CSharp exotherm
TGAOnset of Mass Loss> 220 °CSignificant mass loss

Photostability

Photodegradation involves the absorption of light, leading to electronically excited states that can undergo chemical reactions. Nitroaromatic compounds are known to be susceptible to photodegradation.[23][24]

Predicted Photolytic Decomposition Pathways

Upon exposure to UV or visible light, MFNB may undergo several transformations. A likely pathway involves the reduction of the nitro group, potentially leading to nitroso, hydroxylamino, or amino derivatives. Another possibility is the cleavage of the C-NO2 bond. The specific products will depend on the wavelength of light and the presence of other reactive species.[23]

G cluster_0 Potential Photolytic Degradation of MFNB MFNB This compound Excited Excited State [MFNB]* MFNB->Excited hν (UV/Vis Light) Reduced Nitro Group Reduction Products (Nitroso, Amino, etc.) Excited->Reduced Cleavage C-NO2 Bond Cleavage Products Excited->Cleavage

Caption: General pathways for the photolytic degradation of MFNB.

Experimental Protocol for Photostability

This protocol is based on ICH Q1B guidelines.[10][25][26][27]

  • Sample Preparation:

    • Place a thin layer of solid MFNB in a chemically inert, transparent container.

    • Prepare a solution of MFNB (e.g., 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Prepare "dark control" samples by wrapping identical containers in aluminum foil.

  • Exposure:

    • Place the samples and dark controls in a photostability chamber.

    • Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • At the end of the exposure period, analyze the exposed samples and the dark controls by a validated stability-indicating HPLC method.

    • Compare the chromatograms to identify any degradation products formed due to light exposure.

Predicted Quantitative Data (Illustrative)

This table shows hypothetical results from a photostability study.

Sample TypeConditionMFNB Assay (%) (Hypothetical)Total Impurities (%) (Hypothetical)
SolidExposed to Light96.53.5
SolidDark Control99.80.2
SolutionExposed to Light92.08.0
SolutionDark Control99.70.3

Summary and Recommendations

  • Hydrolytic Stability: MFNB is expected to be most susceptible to hydrolysis under basic conditions, leading to the formation of 3-Fluoro-2-nitrobenzoic acid. It should exhibit greater stability under neutral and acidic conditions.

  • Thermal Stability: The compound is predicted to be thermally stable at typical processing and storage temperatures, with decomposition likely occurring above 220°C.

  • Photostability: As a nitroaromatic compound, MFNB is likely to be sensitive to light, especially in solution. Photodegradation may involve the reduction or cleavage of the nitro group.

Recommendations for Handling and Storage:

  • Store in well-sealed containers to protect from moisture.

  • Avoid exposure to high temperatures.

  • Protect from light, particularly when in solution. The use of amber glassware or opaque containers is recommended.

For any application in drug development, it is imperative that formal stability and forced degradation studies, following the protocols outlined in this guide, be conducted to definitively characterize the stability profile of this compound and any drug substance derived from it.

References

Commercial Availability and Synthesis of Methyl 3-Fluoro-2-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthesis of Methyl 3-Fluoro-2-nitrobenzoate (CAS No. 1214353-57-7), a key intermediate in pharmaceutical research and development. The unique arrangement of its functional groups makes it a versatile building block for the synthesis of complex, biologically active molecules.

Commercial Suppliers and Availability

This compound is available from a range of commercial suppliers, catering to both research and development as well as bulk manufacturing needs. The following table summarizes the offerings from several identified suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich (Ambeed, Inc.) [1]AMBH2D6F43D398%250 mg, 1 g, 5 g, 10 g, 25 g, 100 g$20.70 (250 mg) - $983.25 (100 g)
Apollo Scientific [2]MFCD11520393N/A1 g, 5 g, 25 g£35.00 (1 g) - £339.00 (25 g)
American Elements [3]N/AHigh Purity to Custom SpecsResearch to BulkInquire
Alachem Co., Ltd. [4]33H519N/AR&D to IndustrialInquire
ECHO CHEMICAL CO., LTD. (TITAN) [5]ADB1201556001N/A5 gInquire

Synthesis of this compound

The synthesis of this compound is primarily achieved through two well-established chemical pathways: the esterification of 3-fluoro-2-nitrobenzoic acid and the nitration of methyl 3-fluorobenzoate.[6] The choice of route often depends on the availability of starting materials and the desired scale of production.[6]

Synthesis Pathways Overview

Synthesis_Pathways cluster_0 Pathway 1: Esterification cluster_1 Pathway 2: Nitration Start1 3-Fluoro-2-nitrobenzoic Acid Intermediate1 Esterification Start1->Intermediate1 Methanol, Acid Catalyst (e.g., H₂SO₄) End1 This compound Intermediate1->End1 Start2 Methyl 3-fluorobenzoate Intermediate2 Nitration Start2->Intermediate2 Nitrating Agent (e.g., HNO₃/H₂SO₄) End2 This compound Intermediate2->End2

Caption: Major synthetic routes to this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, the following are representative procedures for the key reaction types involved, based on the synthesis of closely related isomers. These protocols can be adapted by a skilled synthetic chemist for the target molecule.

Esterification of a Substituted Nitrobenzoic Acid (Representative Protocol)

This protocol is based on the esterification of 2-fluoro-3-nitrobenzoic acid and can be adapted for 3-fluoro-2-nitrobenzoic acid.

Materials:

  • 3-Fluoro-2-nitrobenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-fluoro-2-nitrobenzoic acid in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (until the aqueous phase is neutral), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by a suitable method, such as recrystallization or column chromatography.

Nitration of a Substituted Methyl Benzoate (Representative Protocol)

This protocol is a general method for the nitration of methyl benzoate and would require optimization for the specific substrate, methyl 3-fluorobenzoate.

Materials:

  • Methyl 3-fluorobenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Cold Water

  • Ice-cold Methanol

Procedure:

  • In a flask, cool concentrated sulfuric acid in an ice-water bath.

  • Slowly add methyl 3-fluorobenzoate to the cold sulfuric acid with stirring.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice-water bath.

  • Add the cold nitrating mixture dropwise to the methyl 3-fluorobenzoate solution, maintaining a low temperature (typically below 10 °C).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure completion.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated product by vacuum filtration.

  • Wash the crude product with cold water and then with a small amount of ice-cold methanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as methanol.

Logical Workflow for Supplier Selection

The selection of a suitable commercial supplier for a chemical intermediate like this compound is a critical step in any research or development project. The following diagram illustrates a logical workflow for this process.

Caption: A decision-making workflow for selecting a commercial supplier.

References

Methodological & Application

Synthesis of Methyl 3-Fluoro-2-nitrobenzoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of methyl 3-fluoro-2-nitrobenzoate from 3-fluoro-2-nitrobenzoic acid. This protocol is intended for use by qualified researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development. This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1]

Introduction

The esterification of 3-fluoro-2-nitrobenzoic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. The resulting product, this compound, serves as a versatile intermediate for the introduction of the 3-fluoro-2-nitrophenyl moiety in the development of novel therapeutic agents and other functional molecules. The presence of the fluoro and nitro groups offers unique electronic properties and potential for further chemical modifications. The most common and efficient method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid.[1]

Reaction Scheme

3-fluoro-2-nitrobenzoic acid + Methanol <=> this compound + Water

Comparative Data of Similar Esterification Reactions

The following table summarizes typical reaction conditions and outcomes for the Fischer esterification of various fluoro-nitrobenzoic acids, providing a comparative context for the synthesis of this compound.

Starting MaterialCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-Fluoro-3-nitrobenzoic acidH₂SO₄Methanol501693[2]
4-Fluoro-3-nitrobenzoic acidH₂SO₄MethanolReflux390
3-Nitrobenzoic acidH₂SO₄MethanolReflux1Not specified[3]
2,6-Dichloro-3-nitrobenzoic acidH₂SO₄MethanolReflux5Not specified[4]

Detailed Experimental Protocol

This protocol outlines the Fischer esterification of 3-fluoro-2-nitrobenzoic acid to synthesize this compound.

Materials:

  • 3-fluoro-2-nitrobenzoic acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-nitrobenzoic acid in anhydrous methanol. A typical ratio is approximately 1 gram of the carboxylic acid to 10-20 mL of methanol.

  • Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid. A general guideline is to use approximately 0.1 to 0.2 equivalents of sulfuric acid relative to the starting carboxylic acid.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C for methanol). Allow the reaction to proceed for 3 to 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize the excess acid), and finally with brine.[2][5]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization or column chromatography.

Expected Outcome:

Based on analogous reactions, this procedure is expected to yield this compound in high purity (typically >97%) and with a good to excellent yield (in the range of 90-95%).[1] The product is typically a solid at room temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow start Start dissolve Dissolve 3-fluoro-2-nitrobenzoic acid in anhydrous methanol start->dissolve add_catalyst Add conc. H₂SO₄ dissolve->add_catalyst reflux Heat to reflux (3-16 h) add_catalyst->reflux workup Work-up: - Cool to RT - Remove Methanol reflux->workup extraction Extraction with EtOAc and washing workup->extraction drying Dry organic layer (Na₂SO₄) extraction->drying isolation Isolate product by rotary evaporation drying->isolation end This compound isolation->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Methanol is flammable and toxic; avoid inhalation and contact with skin.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

By following this detailed protocol, researchers can reliably synthesize this compound for use in a variety of research and development applications.

References

Laboratory Scale Synthesis of Methyl 3-Fluoro-2-nitrobenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Methyl 3-Fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical research and drug development. The primary synthesis route described is the Fischer esterification of 3-Fluoro-2-nitrobenzoic acid with methanol, catalyzed by sulfuric acid. This method is reliable and offers a good yield of the desired product. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers.

Introduction

This compound (CAS No. 1214353-57-7) is a valuable building block in medicinal chemistry and organic synthesis.[1] The presence of the fluoro and nitro functional groups on the aromatic ring makes it a versatile precursor for the synthesis of a wide range of complex molecules, including novel drug candidates. The ester functionality provides a convenient handle for further chemical transformations. The most common and straightforward method for its preparation is the Fischer esterification of 3-Fluoro-2-nitrobenzoic acid.[1] This reaction involves the acid-catalyzed reaction between the carboxylic acid and an alcohol, in this case, methanol, to produce the corresponding ester.

Reaction Scheme

Quantitative Data Summary

While a specific protocol for this compound with a reported yield was not found in the available literature, a highly analogous procedure for the synthesis of its isomer, Methyl 2-fluoro-3-nitrobenzoate, reports a high yield.[2] The following table is based on this analogous procedure and provides the necessary quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 3-Fluoro-2-nitrobenzoic acid
CAS Number1000339-51-4
Molecular Weight185.11 g/mol
Reagent Methanol (MeOH)
CAS Number67-56-1
Molecular Weight32.04 g/mol
Volume50 mL (per 5 g of starting material)[2]
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
CAS Number7664-93-9
Volume1.4 mL (per 5 g of starting material)[2]
Reaction Temperature 50 °C[2]
Reaction Time 16 hours[2]
Product This compound
CAS Number1214353-57-7
Molecular Weight199.14 g/mol
Analogous Yield ~93% (for Methyl 2-fluoro-3-nitrobenzoate)[2]

Experimental Protocol

This protocol is adapted from the synthesis of the isomeric compound, Methyl 2-fluoro-3-nitrobenzoate.[2]

Materials:

  • 3-Fluoro-2-nitrobenzoic acid (5.0 g, 27.0 mmol)

  • Anhydrous Methanol (50 mL)

  • Concentrated Sulfuric Acid (1.4 mL, 27.0 mmol)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-2-nitrobenzoic acid (5.0 g, 27.0 mmol) in anhydrous methanol (50 mL).

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (1.4 mL, 27.0 mmol) to the stirred solution.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 50 °C using a heating mantle or oil bath. Stir the reaction mixture at this temperature for 16 hours.

  • Workup - Solvent Removal: After 16 hours, allow the reaction mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate (EtOAc) and transfer it to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated aqueous NaHCO₃ solution until the aqueous phase is neutral (cease effervescence).

    • Wash the organic layer with water.

    • Wash the organic layer with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-Fluoro-2-nitrobenzoic acid in Methanol add_catalyst Add H₂SO₄ start->add_catalyst react Heat at 50°C for 16h add_catalyst->react remove_solvent Remove Methanol react->remove_solvent extract Extract with EtOAc remove_solvent->extract wash_bicarb Wash with NaHCO₃ extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate product This compound concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Methanol is flammable and toxic; avoid inhalation and skin contact.

  • Ethyl acetate is a flammable solvent.

Characterization

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., ester carbonyl, nitro group).

  • Melting Point: To assess the purity of the solid product.

Conclusion

The provided protocol, adapted from a reliable synthesis of a closely related isomer, offers a robust method for the laboratory-scale preparation of this compound. This application note serves as a comprehensive guide for researchers, providing the necessary details to successfully synthesize this important chemical intermediate for applications in drug discovery and development.

References

Application Notes and Protocols: Reduction of Methyl 3-Fluoro-2-nitrobenzoate to Methyl 3-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of the nitro group on aromatic compounds is a fundamental transformation in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The resulting aromatic amines are versatile intermediates for the construction of a wide array of complex molecules. Methyl 3-fluoro-2-nitrobenzoate is a key starting material, and its reduction to Methyl 3-amino-2-fluorobenzoate provides a crucial building block for the synthesis of various active pharmaceutical ingredients.[1][2] This document outlines and compares three common methods for this reduction: Catalytic Hydrogenation, Iron in acidic medium, and Stannous Chloride reduction.

Properties of a Key Intermediate

Methyl 3-amino-2-fluorobenzoate (CAS: 1195768-18-3) is a key intermediate for new anticancer drugs and pesticides.[1][3] It has a molecular formula of C8H8FNO2 and a molecular weight of 169.153 g/mol .[1] Its boiling point is reported to be 282.6±25.0°C at 760 mmHg, with a density of 1.3±0.1 g/cm3 .[1]

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key quantitative data and conditions for different methods used in the reduction of aromatic nitro groups to amines. Method 1 provides a specific example for a closely related substrate, offering high yield and purity. Methods 2 and 3 are well-established general procedures for this type of transformation.

Method Reducing Agent/Catalyst Solvent Temperature Reaction Time Yield Purity (HPLC) Substrate
1. Catalytic Hydrogenation 10% Pd/C, H₂ (0.7-0.8 MPa)Methanol35-40°C10 hours93.6%99.3%Methyl 2-fluoro-3-nitro-6-chlorobenzoate
2. Iron Reduction Iron powder, Acetic AcidEthanol/WaterReflux~20 minNot specified for targetNot specifiedGeneral method for aromatic nitro compounds
3. Stannous Chloride Reduction SnCl₂·2H₂OEthanol30°C2 hours39-98% (general)Not specifiedGeneral method for aromatic nitro compounds

Experimental Protocols

Method 1: Catalytic Hydrogenation using Pd/C

This protocol is adapted from a procedure for a structurally similar substrate and represents a modern, high-yield method for the reduction of the nitro group.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Autoclave/High-pressure hydrogenation reactor

  • Filtration apparatus

  • Rotary evaporator

  • Ethyl acetate

  • Sodium carbonate solution

Procedure:

  • To an autoclave reactor, add this compound (e.g., 0.42 mol), 10% Pd/C (e.g., 5.0 g), and methanol (e.g., 500 g).

  • Seal the reactor and purge with nitrogen gas.

  • Pressurize the reactor with hydrogen gas to 0.7-0.8 MPa.

  • Heat the mixture to 35-40°C with vigorous stirring.

  • Maintain the reaction under these conditions for 10 hours, monitoring hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate and a sodium carbonate solution to adjust the pH to 8-9.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to dryness to yield Methyl 3-amino-2-fluorobenzoate.

Method 2: Reduction with Iron in Acidic Medium

This is a classic and robust method for nitro group reduction.

Materials:

  • This compound

  • Iron powder (reduced)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium hydroxide solution (e.g., 2M)

  • Ethyl acetate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of glacial acetic acid, ethanol, and water.

  • Add reduced iron powder (approximately 5 equivalents).

  • Heat the suspension to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the iron residue, washing the residue with ethyl acetate.

  • Partition the filtrate with a 2M sodium hydroxide solution to neutralize the acetic acid.

  • Extract the basic aqueous layer with ethyl acetate (3 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Method 3: Reduction with Stannous Chloride

This method is known for its mild conditions and selectivity.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Potassium hydroxide solution (e.g., 2M)

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, approximately 10 equivalents).

  • Stir the reaction mixture at 30°C. The reaction can be optionally facilitated by ultrasonic irradiation.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2 hours).

  • Remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and a 2M potassium hydroxide solution to precipitate tin salts and neutralize any acid.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amine product.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_workup Work-up & Purification cluster_product Final Product start This compound method1 Catalytic Hydrogenation (H₂, 10% Pd/C, MeOH) start->method1 method2 Iron Reduction (Fe, AcOH, EtOH/H₂O) start->method2 method3 Stannous Chloride Reduction (SnCl₂·2H₂O, EtOH) start->method3 workup Filtration / Extraction Neutralization Drying method1->workup method2->workup method3->workup product Methyl 3-amino-2-fluorobenzoate workup->product

Caption: Experimental workflow for the reduction of this compound.

reaction_pathway reactant Reactant This compound product Product Methyl 3-amino-2-fluorobenzoate reactant->product Reduction of Nitro Group reagents Reducing Agent (e.g., H₂/Pd-C, Fe/H⁺, SnCl₂) reagents:s->reactant:n

Caption: Chemical transformation from the nitro compound to the amine.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 3-Fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of Methyl 3-Fluoro-2-nitrobenzoate as a key starting material in the synthesis of fluorinated heterocyclic compounds. The unique substitution pattern of this reagent, featuring a fluorine atom, a nitro group, and a methyl ester on an aromatic ring, makes it a versatile building block in medicinal chemistry and materials science. The primary synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to construct various heterocyclic scaffolds.

Overview of Synthetic Strategy

The central transformation in the use of this compound for heterocyclic synthesis is the reduction of the nitro group to form Methyl 2-amino-3-fluorobenzoate. This amino ester is a versatile intermediate that can undergo a variety of cyclocondensation reactions to yield a range of heterocyclic systems, including quinazolinones, benzodiazepines, and quinolines. The fluorine atom at the 3-position of the starting material ultimately resides at the 8-position of the resulting bicyclic heterocycle, providing a strategic handle for modulating the physicochemical and pharmacological properties of the target molecules.

logical_relationship start This compound intermediate Methyl 2-Amino-3-fluorobenzoate start->intermediate Reduction heterocycles Fluorinated Heterocyclic Compounds intermediate->heterocycles Cyclization experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup dissolve Dissolve this compound in Methanol add_catalyst Add 10% Pd/C dissolve->add_catalyst purge_n2 Purge with N2/Ar add_catalyst->purge_n2 add_h2 Introduce H2 purge_n2->add_h2 stir Stir at RT add_h2->stir monitor Monitor by TLC/LC-MS stir->monitor purge_n2_2 Purge with N2/Ar monitor->purge_n2_2 filter Filter through Celite™ purge_n2_2->filter concentrate Concentrate filter->concentrate product Methyl 2-Amino-3-fluorobenzoate concentrate->product experimental_workflow cluster_reaction Reaction cluster_workup Workup mix Mix Methyl 2-amino-3-fluorobenzoate and Formamide heat Heat to 150-160 °C mix->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool precipitate Pour into ice-water cool->precipitate filter Filter and Wash precipitate->filter dry Dry filter->dry product 8-Fluoro-3,4-dihydroquinazolin-4-one dry->product

Application of Methyl 3-Fluoro-2-nitrobenzoate in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 3-fluoro-2-nitrobenzoate is a versatile aromatic building block increasingly utilized in medicinal chemistry for the synthesis of complex bioactive molecules. Its unique trifunctional substitution pattern—a methyl ester, a fluorine atom, and a nitro group—offers multiple avenues for chemical modification, making it a valuable starting material in drug discovery programs. The strategic placement of these functional groups allows for sequential and regioselective reactions to construct elaborate molecular architectures.

The primary application of this compound in medicinal chemistry lies in its role as a precursor to a variety of heterocyclic and substituted aniline intermediates. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide range of transformations such as amide bond formation, sulfonylation, and the construction of nitrogen-containing heterocycles. The fluorine atom is a bioisostere for a hydrogen atom but with significantly different electronic properties. Its incorporation into drug candidates can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by modulating the pKa of nearby functionalities.[1]

A notable application of this building block is in the synthesis of enzyme inhibitors. For instance, it has been employed in the development of dual inhibitors for Sentrin-specific proteases 1 and 2 (SENP1 and SENP2). These enzymes play a crucial role in the deSUMOylation pathway, a post-translational modification process that regulates the function of numerous cellular proteins. Dysregulation of SUMOylation has been implicated in various diseases, including cancer. By serving as a key starting material, this compound facilitates the construction of inhibitor scaffolds that can modulate the activity of these enzymes, offering a potential therapeutic strategy for these conditions.

Featured Application: Synthesis of a Dual SENP1/SENP2 Inhibitor

This compound serves as a key starting material in the synthesis of a novel dual inhibitor of SENP1 and SENP2. The following sections detail the experimental protocol for a key synthetic step involving this building block and the biological activity of the final compound.

Quantitative Data

The inhibitory activity of the final compound, synthesized using this compound as a precursor, was evaluated against SENP1 and SENP2. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target EnzymeIC50 (µM)
SENP18.6
SENP22.3

Data sourced from a study on the discovery of dual SENP1 and SENP2 inhibitors.[2]

Experimental Protocols

Synthesis of Methyl 1-((2-methoxycarbonyl-6-nitrophenyl)amino)cyclopentane-1-carboxylate

This protocol describes a key nucleophilic aromatic substitution reaction where this compound is a crucial reactant.

Materials:

  • This compound

  • Methyl 1-aminocyclopentane-1-carboxylate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

Procedure:

  • A suspension of this compound (205 mg, 1.03 mmol), Methyl 1-aminocyclopentane-1-carboxylate (180 mg, 1.00 mmol), and potassium carbonate (300 mg, 2.51 mmol) in DMF (1.8 mL) is prepared in a suitable reaction vessel.

  • The reaction mixture is heated to 80°C for 6 days.

  • Upon completion, the dark brown reaction mixture is cooled to room temperature.

  • The mixture is diluted with EtOAc (50 mL), followed by the addition of water (5 mL) and brine (30 mL).

  • The organic phase is separated, and the aqueous phase is extracted with EtOAc.

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography to afford the desired Methyl 1-((2-methoxycarbonyl-6-nitrophenyl)amino)cyclopentane-1-carboxylate.

This protocol is adapted from a published synthesis of a dual SENP1 and SENP2 inhibitor.[2]

Visualizations

Experimental Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification reactant1 This compound reaction Nucleophilic Aromatic Substitution reactant1->reaction reactant2 Methyl 1-aminocyclopentane-1-carboxylate reactant2->reaction reactant3 K₂CO₃ reactant3->reaction solvent DMF solvent->reaction temperature 80°C temperature->reaction time 6 days time->reaction dilution Dilute with EtOAc, H₂O, Brine extraction Separate organic phase dilution->extraction purification Column Chromatography extraction->purification product Methyl 1-((2-methoxycarbonyl-6-nitrophenyl)amino)cyclopentane-1-carboxylate purification->product reaction->dilution

Caption: Synthetic workflow for a key intermediate.

Signaling Pathway: Inhibition of DeSUMOylation by a SENP1/SENP2 Inhibitor

G cluster_sumoylation SUMOylation Pathway SUMO SUMO E1 E1 Activating Enzyme SUMO->E1 ATP E2 E2 Conjugating Enzyme (Ubc9) E1->E2 SUMOylatedProtein SUMOylated Target Protein E2->SUMOylatedProtein E3 E3 Ligase E3->SUMOylatedProtein TargetProtein Target Protein (e.g., HIF-1α) TargetProtein->SUMOylatedProtein SUMOylatedProtein->TargetProtein DeSUMOylation Stabilization Stabilization of Target Protein SUMOylatedProtein->Stabilization Prevents Degradation SENP1_2 SENP1 / SENP2 SENP1_2->SUMOylatedProtein Catalyzes Inhibitor Dual SENP1/SENP2 Inhibitor (Synthesized from Methyl 3-fluoro-2-nitrobenzoate precursor) Inhibitor->SENP1_2 Inhibits Downstream Modulation of Downstream Cellular Processes (e.g., Transcription, Cell Cycle) Stabilization->Downstream

Caption: Mechanism of SENP1/SENP2 inhibition.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Methyl 3-Fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluoro-2-nitrobenzoate is a versatile synthetic intermediate of significant interest in pharmaceutical research and development.[1] Its unique electronic and structural features, characterized by an electron-withdrawing nitro group and a good leaving group (fluorine) ortho to each other, render the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of nucleophiles, making it a valuable building block for the synthesis of complex bioactive molecules and novel chemical entities.[1] The presence of the fluorine atom can also impart favorable pharmacokinetic properties, such as enhanced metabolic stability and membrane permeability, in the final drug candidates.[1]

These application notes provide an overview of the reactivity of this compound in SNAr reactions and offer detailed protocols for its reaction with common nucleophiles.

Reaction Mechanism and Workflow

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, facilitating the departure of the fluoride leaving group.

experimental_workflow start Start: Reagent Preparation reagents Dissolve this compound and nucleophile in a suitable solvent (e.g., DMF, DMSO). start->reagents base Add base (e.g., K2CO3, Et3N). reagents->base reaction Heat the reaction mixture (e.g., 50-100 °C) and monitor by TLC. base->reaction workup Quench the reaction with water and perform aqueous workup. reaction->workup extraction Extract the product with an organic solvent (e.g., Ethyl Acetate). workup->extraction drying Dry the organic layer over anhydrous Na2SO4 or MgSO4. extraction->drying concentration Concentrate the solution under reduced pressure. drying->concentration purification Purify the crude product by column chromatography or recrystallization. concentration->purification end End: Characterized Product purification->end

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-Fluoro-2-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluoro-2-nitrobenzoate is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both an electron-withdrawing nitro group and a fluorine atom, presents distinct challenges and opportunities in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from readily available starting materials.[1][2]

The presence of the nitro group and fluorine atom significantly influences the reactivity of the aromatic ring. The strong electron-withdrawing nature of these substituents can impact the oxidative addition step in the catalytic cycle. However, successful coupling provides a direct route to highly functionalized nitroaromatic compounds, which are versatile intermediates for further synthetic transformations.[3] This document provides detailed application notes and protocols for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions involving this compound and its derivatives.

General Experimental Workflow

A typical experimental workflow for palladium-catalyzed cross-coupling reactions is depicted below. The process necessitates careful handling of reagents and solvents, often under an inert atmosphere to prevent catalyst degradation.

G Experimental Workflow prep Preparation of Reagents setup Reaction Setup under Inert Atmosphere prep->setup reaction Reaction Monitoring (TLC, GC/MS, LC/MS) setup->reaction workup Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[4] For this compound, the carbon-halogen bond (e.g., from a bromo or iodo derivative) is the reactive site.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)L2-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L2-Ar' pd2_ox->pd2_trans Transmetalation (Ar'-B(OR)2, Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product reagents Ar-X + Ar'-B(OR)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Data

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of a hypothetical methyl 3-bromo-2-nitrobenzoate with various arylboronic acids. These values are based on typical results for similar electron-deficient substrates.

Arylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001285
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)901088
4-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF/H₂O (4:1)801682
3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O (3:1)851479
Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of methyl 3-bromo-2-nitrobenzoate with an arylboronic acid.

Materials:

  • Methyl 3-bromo-2-nitrobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water, 5:1)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 3-bromo-2-nitrobenzoate, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[6][7]

Representative Data

The following table presents hypothetical data for the Heck reaction of methyl 3-bromo-2-nitrobenzoate with various alkenes.

AlkenePalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)DMF1002475
n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMA1201880
1-OctenePdCl₂(PPh₃)₂ (3)-NaOAc (2.0)NMP1102070
Experimental Protocol

This protocol provides a general procedure for the Heck reaction.

Materials:

  • Methyl 3-bromo-2-nitrobenzoate (1.0 equiv)

  • Alkene (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Ligand (e.g., P(o-tol)₃, 2-6 mol%)

  • Base (e.g., Et₃N, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., DMF, DMA, or NMP)

Procedure:

  • In a sealed tube, dissolve methyl 3-bromo-2-nitrobenzoate, the palladium catalyst, and the ligand in the anhydrous solvent.

  • Add the alkene and the base to the mixture.

  • Degas the solution by bubbling with an inert gas for 15 minutes.

  • Seal the tube and heat the reaction mixture to the specified temperature with stirring.

  • After cooling to room temperature, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8]

Representative Data

The table below shows hypothetical results for the Sonogashira coupling of methyl 3-bromo-2-nitrobenzoate with various terminal alkynes.

Terminal AlkynePalladium Catalyst (mol%)Copper(I) salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60885
1-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF701082
TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (3)PiperidineToluene801288
Experimental Protocol

This is a general protocol for the Sonogashira coupling reaction.

Materials:

  • Methyl 3-bromo-2-nitrobenzoate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N, excess)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add methyl 3-bromo-2-nitrobenzoate, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound and its derivatives. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel and complex molecules for applications in drug discovery and materials science. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is often necessary to achieve high yields and selectivity for specific substrates.

References

Step-by-step procedure for the purification of Methyl 3-Fluoro-2-nitrobenzoate by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Methyl 3-Fluoro-2-nitrobenzoate via recrystallization. This method is designed to effectively remove impurities, yielding a product of high purity suitable for further synthetic applications and drug development processes.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[1][2] Upon slow cooling, the purified compound crystallizes out of the solution, while impurities remain dissolved in the mother liquor.[3] This process is critical for ensuring the quality and reliability of starting materials in a research and development setting. For substituted nitrobenzoates, alcohol-based solvent systems are often effective.[4][5]

Data Summary

The following table summarizes the expected quantitative data associated with the recrystallization of this compound. These values are typical for laboratory-scale purification and may vary based on the initial purity of the crude material and the precise experimental conditions.

ParameterCrude this compoundPurified this compound
Appearance Off-white to yellow solidWhite to pale yellow crystalline solid
Purity (by HPLC/GC) ~95%>99%
Melting Point Broad range, lower than literature valueSharp, defined range
Typical Recovery Yield N/A70-90%
Solubility (Methanol) Slightly soluble at room temperature[6][7]Highly soluble at boiling point

Experimental Protocol

This protocol outlines the step-by-step procedure for the recrystallization of this compound using methanol as the solvent. Methanol is a common choice for the recrystallization of related compounds like methyl 3-nitrobenzoate.[8]

Materials and Equipment:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add a minimal amount of methanol to the flask, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with continuous stirring. Add methanol portion-wise until the solid completely dissolves.[8] Avoid adding an excess of solvent to maximize the recovery yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Pre-heat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.

    • Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the pre-heated filtration setup into the clean, hot flask. This step prevents premature crystallization of the product on the filter paper.

  • Crystallization:

    • Remove the flask containing the clear solution from the hot plate and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.[8]

    • Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.[8]

  • Drying:

    • Allow the crystals to air-dry on the Buchner funnel by drawing air through them for several minutes.

    • For complete drying, transfer the crystals to a pre-weighed watch glass and place them in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Workflow Diagram

Recrystallization_Workflow A Crude Product in Flask B Add Minimal Hot Methanol A->B C Dissolution (Heating & Stirring) B->C D Insoluble Impurities? C->D E Hot Filtration D->E Yes F Slow Cooling to Room Temperature D->F No E->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with Cold Methanol H->I L Mother Liquor (Discard) H->L J Drying I->J K Purified Crystalline Product J->K

Caption: Recrystallization workflow for this compound.

References

Monitoring the Esterification of 3-Fluoro-2-nitrobenzoic Acid using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Thin-Layer Chromatography in the Synthesis of Methyl 3-Fluoro-2-nitrobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a key chemical intermediate used in the synthesis of a variety of complex molecules for pharmaceutical research and development.[1] Its synthesis is often achieved through the acid-catalyzed esterification of 3-fluoro-2-nitrobenzoic acid with methanol.[1] To ensure the reaction proceeds to completion and to minimize the formation of impurities, it is crucial to monitor its progress. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideal for this purpose.[2] This application note provides a detailed protocol for monitoring this specific reaction, allowing for a qualitative assessment of the consumption of the starting material and the formation of the desired product.

Principle of TLC Separation

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). The stationary phase, silica gel, is polar. In this experiment, the starting material, 3-fluoro-2-nitrobenzoic acid, is a carboxylic acid, which is significantly more polar than the product, the methyl ester. The carboxylic acid will interact more strongly with the polar silica gel, causing it to travel a shorter distance up the TLC plate.[3] Conversely, the less polar product, this compound, will have a weaker interaction with the stationary phase and will be carried further by the mobile phase. This difference in polarity results in a clear separation between the spots of the starting material and the product, identifiable by their distinct Retention Factor (Rf) values.

Materials and Reagents

  • TLC Plates: Silica gel 60 F₂₅₄ plates

  • Reactants:

    • 3-Fluoro-2-nitrobenzoic acid (Starting Material - SM)

    • Methanol

    • Sulfuric acid (catalyst)[1][4]

  • Solvents:

    • Ethyl Acetate (reagent grade)

    • n-Hexane (reagent grade)

    • Dichloromethane (for sample preparation)

  • Visualization Reagents:

    • Stannous chloride (SnCl₂)

    • Hydrochloric acid (HCl), 2M

    • Sodium nitrite (NaNO₂)

    • β-Naphthol

    • Sodium hydroxide (NaOH)

  • Equipment:

    • TLC developing chamber with lid

    • Capillary tubes for spotting

    • UV lamp (254 nm)

    • Heat gun

    • Forceps

    • Fume hood

    • Glassware for preparing solutions

    • Reaction vessel for the synthesis

Experimental Protocols

Preparation of TLC Eluent and Developing Chamber
  • Prepare the mobile phase (eluent) by mixing n-Hexane and Ethyl Acetate in a 4:1 (v/v) ratio.

  • Pour the prepared eluent into the TLC developing chamber to a depth of approximately 0.5 cm.

  • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapors, leading to better separation.

  • Cover the chamber with its lid and allow it to equilibrate for at least 10-15 minutes before use.

Sample Preparation for Spotting
  • Starting Material (SM) Reference: Dissolve a small amount (1-2 mg) of 3-Fluoro-2-nitrobenzoic acid in a few drops of dichloromethane or ethyl acetate.

  • Reaction Mixture (RM): At various time points during the synthesis (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (1-2 drops) of the reaction mixture and dilute it with 0.5 mL of dichloromethane or ethyl acetate.

TLC Plate Spotting
  • Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the TLC plate.[3]

  • Mark three distinct, equidistant points on the origin line for spotting.

  • Using a capillary tube, spot a small amount of the prepared samples onto the marked points in the following order:

    • Lane 1: Starting Material (SM) reference.

    • Lane 2: Co-spot (apply the SM reference first, let it dry, then spot the Reaction Mixture directly on top).

    • Lane 3: Reaction Mixture (RM).

  • Ensure the spots are small and concentrated, approximately 1-2 mm in diameter.[5] Allow the solvent to fully evaporate from the spots before developing the plate.

TLC Plate Development
  • Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber.[5]

  • Ensure the origin line with the spots is above the level of the eluent.

  • Cover the chamber and allow the solvent front to ascend the plate by capillary action.[3]

  • When the solvent front reaches about 1 cm from the top of the plate, remove the plate from the chamber with forceps.

  • Immediately mark the position of the solvent front with a pencil and allow the plate to air dry completely in a fume hood.

Visualization of TLC Plate

A. Non-Destructive Method: UV Light

  • Place the dried TLC plate under a UV lamp and view it at a wavelength of 254 nm.[6]

  • The aromatic rings in both the starting material and the product are UV-active and will appear as dark spots against the fluorescent green background of the plate.[6][7]

  • Gently circle the visible spots with a pencil to mark their positions.[6]

B. Destructive Method: Staining for Nitro Compounds For more sensitive detection, a specific stain for aromatic nitro compounds can be used.[8] This method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[8]

  • Reduction:

    • Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl.[8]

    • Evenly spray the dried TLC plate with the stannous chloride solution in a fume hood.[8]

    • Heat the plate with a heat gun or on a hot plate at 100°C for 10-15 minutes.[8]

    • Allow the plate to cool completely.

  • Diazotization:

    • Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).

    • Spray the cooled plate with the sodium nitrite solution.[8]

  • Coupling:

    • Prepare a 10% (w/v) solution of β-naphthol in 10% aqueous NaOH.[8]

    • Immediately after the diazotization step, spray the plate with the alkaline β-naphthol solution.[8]

    • The spots corresponding to the nitro-containing compounds should appear as distinct orange to red colored spots.[8]

  • Documentation: Circle the spots and photograph the plate, as the colors may fade over time.[8]

Data Presentation and Interpretation

The progress of the reaction is monitored by observing the changes in the TLC plate over time.

  • The spot corresponding to the starting material (3-Fluoro-2-nitrobenzoic acid) will diminish in intensity.

  • A new spot, corresponding to the less polar product (this compound), will appear with a higher Rf value.

  • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

The Retention Factor (Rf) for each spot is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

CompoundFunctionExpected PolarityExpected Rf Value*Visualization
3-Fluoro-2-nitrobenzoic acidStarting MaterialHigh~ 0.1 - 0.2UV active, stains orange/red with nitro stain
This compoundProductLow~ 0.5 - 0.6UV active, stains orange/red with nitro stain

*Note: Rf values are estimates and can vary depending on the exact TLC plate, chamber saturation, temperature, and eluent composition. They should be confirmed experimentally.

Diagrams

Logical Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_vis Visualization & Analysis prep_eluent Prepare Eluent (4:1 Hexane:EtOAc) prep_chamber Equilibrate Chamber prep_eluent->prep_chamber develop_plate Develop Plate prep_chamber->develop_plate prep_samples Prepare Samples (SM, RM) spot_plate Spot Plate (SM, Co, RM) prep_samples->spot_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate vis_uv Visualize under UV (254 nm) dry_plate->vis_uv vis_stain Stain for Nitro Compounds (Optional, High Sensitivity) vis_uv->vis_stain if needed analyze Calculate Rf Values & Analyze Results vis_uv->analyze vis_stain->analyze

Caption: Workflow for monitoring the reaction using TLC.

Reaction Signaling Pathway

Reaction_Scheme SM 3-Fluoro-2-nitrobenzoic Acid (Starting Material) High Polarity, Low Rf Product This compound (Product) Low Polarity, High Rf SM->Product Esterification Reagents + Methanol (H₂SO₄ catalyst)

Caption: Esterification reaction and TLC properties of components.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-Fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the synthesis of Methyl 3-Fluoro-2-nitrobenzoate, a key intermediate in the pharmaceutical industry.[1]

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Esterification of 3-Fluoro-2-nitrobenzoic Acid

  • Question: My Fischer esterification of 3-Fluoro-2-nitrobenzoic acid with methanol is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in Fischer esterification are common and often stem from the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[2]

    Potential Solutions:

    • Water Removal: Employ a Dean-Stark apparatus to continuously remove water as it forms during the reaction. Alternatively, adding a drying agent like molecular sieves to the reaction mixture can be effective.[2]

    • Excess Alcohol: Using a large excess of methanol can drive the equilibrium towards the product side.[2]

    • Catalyst Choice and Amount: Ensure your acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is fresh and active. Use it in appropriate catalytic amounts, as too much can lead to side reactions like sulfonation, especially at higher temperatures.[2]

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or moderately increasing the temperature.[2] Microwave-assisted synthesis can also be explored to potentially reduce reaction times and improve yields.[3]

Issue 2: Formation of Multiple Products in the Nitration of Methyl 3-Fluorobenzoate

  • Question: I am attempting to synthesize this compound by nitrating Methyl 3-fluorobenzoate, but I am getting a mixture of isomers. How can I improve the regioselectivity for the desired product?

  • Answer: The nitration of a substituted benzene ring can lead to a mixture of ortho, meta, and para isomers. The directing effects of the substituents on the ring determine the product distribution. In Methyl 3-fluorobenzoate, the fluorine is an ortho, para-director, while the methyl ester group is a meta-director.

    Potential Solutions:

    • Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature (typically below 6°C) is crucial to minimize the formation of unwanted byproducts and dinitrated products.[4]

    • Controlled Addition of Nitrating Mixture: Add the nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) very slowly to the solution of Methyl 3-fluorobenzoate while stirring vigorously.[4][5] This helps to maintain a low temperature and ensure homogenous mixing.

    • Choice of Nitrating Agent: While a mixture of nitric and sulfuric acids is common, other nitrating agents can be explored for improved selectivity under specific conditions.

Issue 3: Difficulty in Purifying the Final Product

  • Question: After the reaction, I am struggling to obtain pure this compound. What are the best purification methods?

  • Answer: Impurities can arise from unreacted starting materials, side products, or residual catalyst.

    Potential Solutions:

    • Work-up Procedure: After the reaction, pouring the mixture onto crushed ice can help precipitate the solid product.[4][6] Washing the crude product with cold water can remove residual acids. A wash with a dilute sodium bicarbonate solution can neutralize any remaining acid, followed by a water wash.[7]

    • Recrystallization: This is a common and effective method for purifying the crude product. A suitable solvent system, such as a mixture of ethanol and water, can be used.[4][8] The crude product is dissolved in a minimum amount of the hot solvent and allowed to cool slowly, leading to the formation of purer crystals.[8]

    • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed to separate the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary methods are:

  • Esterification of 3-Fluoro-2-nitrobenzoic acid: This involves reacting 3-Fluoro-2-nitrobenzoic acid with methanol in the presence of an acid catalyst.[1]

  • Nitration of Methyl 3-fluorobenzoate: This involves the electrophilic aromatic substitution of Methyl 3-fluorobenzoate using a nitrating agent.[1]

Q2: Which catalysts are typically used for the esterification of 3-Fluoro-2-nitrobenzoic acid?

A2: Common acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][2] Thionyl chloride (SOCl₂) can also be used to first convert the carboxylic acid to an acid chloride, which then readily reacts with methanol.[1]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: What is a standard work-up procedure for the nitration of Methyl 3-fluorobenzoate?

A4: A typical work-up involves carefully pouring the reaction mixture onto crushed ice to precipitate the crude product. The solid is then collected by vacuum filtration and washed with cold water to remove the acid catalyst. Further washing with a dilute solution of sodium bicarbonate can neutralize any remaining acid.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Esterification of Substituted Nitrobenzoic Acids

Starting MaterialAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
2-Fluoro-3-nitrobenzoic acidMethanolH₂SO₄501693[7]
4-Fluoro-3-nitro-benzoic acidMethanolH₂SO₄Reflux390[6]
2,6-dichloro-3-nitrobenzoic acidMethanolH₂SO₄Reflux5>95 (based on HPLC)[9]
4-fluoro-3-nitro benzoic acidEthanolH₂SO₄ (Microwave)1300.25~80[3]

Table 2: Typical Conditions for the Nitration of Methyl Benzoate (as an analogue)

SubstrateNitrating AgentTemperature (°C)Key ConsiderationsExpected Major ProductReference
Methyl benzoateConc. HNO₃ / Conc. H₂SO₄< 6Slow, controlled addition of nitrating mixtureMethyl 3-nitrobenzoate[4]
Methyl benzoateConc. HNO₃ / Conc. H₂SO₄Ice-water bathMaintain low temperature during additionMethyl 3-nitrobenzoate[5]

Experimental Protocols

Protocol 1: Esterification of 3-Fluoro-2-nitrobenzoic Acid

This protocol is adapted from a similar procedure for 2-fluoro-3-nitrobenzoic acid.[7]

  • Dissolution: In a round-bottom flask, dissolve 3-Fluoro-2-nitrobenzoic acid in methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heating: Heat the reaction mixture to 50°C or reflux and maintain for several hours (e.g., 16 hours), monitoring the reaction by TLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Extraction: Dilute the residue with an organic solvent like ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution until the aqueous phase is neutral.

  • Washing and Drying: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization if necessary.

Protocol 2: Nitration of Methyl 3-Fluorobenzoate

This protocol is based on the general procedure for the nitration of methyl benzoate.[4]

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice-water bath.

  • Substrate Preparation: In a separate reaction flask, dissolve Methyl 3-fluorobenzoate in concentrated sulfuric acid and cool the mixture in an ice-water bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of Methyl 3-fluorobenzoate over a period of about 15 minutes, ensuring the temperature of the reaction mixture does not exceed 6°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for about 15 minutes.

  • Precipitation: Carefully pour the reaction mixture onto a beaker of crushed ice with stirring. A solid precipitate of the crude product should form.

  • Isolation: Allow the ice to melt, then collect the solid product by vacuum filtration.

  • Washing: Wash the crude product with a small amount of ice-cold water.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture.

Visualizations

Synthesis_Pathways cluster_esterification Esterification Route cluster_nitration Nitration Route A 3-Fluoro-2-nitrobenzoic Acid B This compound A->B  + Methanol  H+ catalyst C Methyl 3-fluorobenzoate D This compound C->D  + HNO3  H2SO4

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Water Is water being effectively removed? Start->Check_Water Check_Alcohol Is a sufficient excess of alcohol used? Check_Water->Check_Alcohol Yes Implement_Water_Removal Use Dean-Stark or molecular sieves Check_Water->Implement_Water_Removal No Check_Catalyst Is the catalyst active and in the correct amount? Check_Alcohol->Check_Catalyst Yes Increase_Alcohol Increase molar ratio of alcohol Check_Alcohol->Increase_Alcohol No Check_Time_Temp Are reaction time and temperature optimal? Check_Catalyst->Check_Time_Temp Yes Optimize_Catalyst Use fresh catalyst; optimize loading Check_Catalyst->Optimize_Catalyst No Optimize_Conditions Extend reaction time or adjust temperature based on TLC Check_Time_Temp->Optimize_Conditions No Yield_Factors Yield Product Yield Equilibrium Reaction Equilibrium Yield->Equilibrium Kinetics Reaction Kinetics Yield->Kinetics Purity Starting Material Purity Yield->Purity Side_Reactions Side Reactions Yield->Side_Reactions Water Water Removal Equilibrium->Water Reactant_Ratio Reactant Ratio Equilibrium->Reactant_Ratio Temperature Temperature Kinetics->Temperature Catalyst Catalyst Activity Kinetics->Catalyst Side_Reactions->Temperature

References

Identifying and minimizing by-products in the nitration of methyl 3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of methyl 3-fluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and by-products expected from the nitration of methyl 3-fluorobenzoate?

A1: The nitration of methyl 3-fluorobenzoate is an electrophilic aromatic substitution reaction that yields a mixture of regioisomers due to the competing directing effects of the fluorine and methyl ester substituents. The primary expected products are mono-nitrated isomers.

  • Expected Main Products: The fluorine atom is an ortho-, para-director, while the methyl ester group is a meta-director. The positions ortho and para to the fluorine (C2, C4, C6) are activated, whereas the position meta to the ester (C5) is the least deactivated. This results in a mixture of isomers, with the exact ratios depending heavily on reaction conditions.

  • Common By-products:

    • Regioisomers: Undesired isomers such as methyl 3-fluoro-2-nitrobenzoate, methyl 3-fluoro-4-nitrobenzoate, and methyl 3-fluoro-6-nitrobenzoate are common by-products.

    • Dinitrated Compounds: Over-nitration can occur if reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), leading to the formation of dinitro-isomers.[1][2]

    • Hydrolysis Products: The acidic reaction and workup conditions can cause hydrolysis of the methyl ester to the corresponding carboxylic acid (e.g., 3-fluoro-nitrobenzoic acid).

    • Oxidation Products: Excessively high temperatures can lead to oxidative side reactions, often indicated by a dark brown or black reaction mixture.

Q2: How do the fluorine and methyl ester groups influence the position of nitration?

A2: The final product distribution is a result of the combined influence of both groups.

  • Fluorine (-F): As a halogen, fluorine is an ortho-, para-director. It activates these positions for electrophilic attack through resonance (donation of lone pair electrons) despite being an electron-withdrawing group by induction.

  • Methyl Ester (-COOCH₃): This is a deactivating, meta-directing group.[3][4][5] It withdraws electron density from the aromatic ring, making the reaction slower than the nitration of benzene itself.[1] It directs the incoming electrophile to the meta position (C5) because the ortho and para positions are significantly destabilized.

Q3: Why is strict temperature control so critical for this reaction?

A3: Temperature control is the most crucial parameter for minimizing by-products. The nitration of aromatic compounds is a highly exothermic reaction.

  • Selectivity: Low temperatures (e.g., 0–10°C) are essential for achieving good regioselectivity.[5] Higher temperatures provide enough energy to overcome the activation barriers for the formation of less-favored isomers, resulting in a more complex product mixture.

  • Preventing Dinitration: Elevated temperatures increase the reaction rate and can lead to a second nitration on the already nitrated product ring, which is a common source of impurities.[2]

  • Safety: Poor temperature control can cause the reaction to run away, leading to a rapid increase in temperature and pressure, and the formation of degradation products.[5]

Troubleshooting Guide

Problem: My final product yield is significantly lower than expected.

Possible CauseSuggested Solution
Incomplete Reaction The reaction may not have gone to completion. Verify completion using TLC or LC-MS before quenching the reaction. Consider extending the reaction time, but maintain a low temperature.
Loss During Workup The product may be partially soluble in the wash solutions. Ensure that all washes are performed with ice-cold solvents (water, methanol) to minimize product loss.[6]
Suboptimal Temperature If the temperature was too low, the reaction rate might be too slow. If it was too high, side reactions could have consumed the starting material. Strictly maintain the recommended temperature range (e.g., 0-10°C).[7]
Inefficient Quenching/Precipitation Ensure the reaction mixture is poured onto a sufficient amount of ice to fully precipitate the product.[8] Stir the resulting slurry thoroughly to allow for complete solidification before filtration.[6]

Problem: Product analysis (NMR, GC-MS) shows a high percentage of undesired regioisomers.

Possible CauseSuggested Solution
High Reaction Temperature This is the most common cause of poor regioselectivity. Ensure the substrate solution is thoroughly cooled before adding the nitrating mixture and that the internal temperature does not exceed 10°C during the addition.[5]
Rapid Addition of Nitrating Agent Adding the mixed acid too quickly creates localized "hot spots" that reduce selectivity, even if the overall bath temperature is low.[7] Add the nitrating mixture dropwise over an extended period (e.g., 15-30 minutes) with vigorous stirring.[7]

Problem: I am observing dinitrated by-products in my final product.

Possible CauseSuggested Solution
Excess Nitrating Agent Using a large excess of nitric acid increases the likelihood of a second nitration. Use a carefully measured amount, typically 1.05-1.1 equivalents of nitric acid.
High Reaction Temperature or Extended Time Dinitration is more prevalent at higher temperatures.[2] Maintain a low temperature and monitor the reaction by TLC. Quench the reaction as soon as the starting material is consumed to avoid over-reaction.

Problem: My product has been hydrolyzed to the carboxylic acid.

Possible CauseSuggested Solution
Prolonged Exposure to Acidic Conditions at High Temperature While some hydrolysis is possible, it is exacerbated by heat. Avoid heating the reaction mixture. During workup, neutralize the product if it will be exposed to aqueous conditions for an extended period, or extract it promptly into an organic solvent.
Harsh Recrystallization Conditions If recrystallizing from an acidic aqueous solution, hydrolysis can occur. Use a neutral solvent system like methanol or ethanol/water for purification.[4]

Data Presentation

Table 1: Physicochemical Properties of Potential Mono-nitration Isomers

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Potential Position of Nitration
This compoundC₈H₆FNO₄199.14Ortho to -F
Methyl 3-fluoro-4-nitrobenzoateC₈H₆FNO₄199.14Para to -F
Methyl 3-fluoro-6-nitrobenzoateC₈H₆FNO₄199.14Ortho to -F
Methyl 3-fluoro-5-nitrobenzoateC₈H₆FNO₄199.14Meta to -F

Table 2: Representative Effect of Temperature on Product Distribution

Reaction TemperatureDesired Isomer YieldCombined Isomeric By-productsDinitrated By-products
0-5°C (Controlled) 65-75%20-30%< 5%
25-30°C (Room Temp) 40-50%40-50%5-10%
> 50°C (High Temp) < 30%> 50%> 20%
Note: These values are illustrative examples to demonstrate the trend and may not represent exact experimental outcomes.

Experimental Protocols

Protocol: Controlled Nitration of Methyl 3-Fluorobenzoate

Safety Precautions: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents.[4] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is highly exothermic.

Materials:

  • Methyl 3-fluorobenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Methanol (for recrystallization)

  • Deionized Water

  • Ice

Procedure:

  • Prepare the Nitrating Mixture: In a separate flask cooled in an ice-water bath, slowly add 1.5 mL of concentrated H₂SO₄ to 1.5 mL of concentrated HNO₃ with gentle swirling.[4] Keep this mixture cooled in the ice bath.

  • Prepare the Substrate Solution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2.0 g of methyl 3-fluorobenzoate. Slowly and carefully add 4.0 mL of concentrated H₂SO₄ while stirring.[4]

  • Cool the Reaction Flask: Cool the substrate solution by immersing the flask in an ice-salt bath until the internal temperature is between 0°C and 5°C.

  • Perform the Nitration: Using a dropping funnel or a Pasteur pipette, add the chilled nitrating mixture dropwise to the vigorously stirred substrate solution over 20-30 minutes.[7] Critically, ensure the internal temperature does not rise above 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • Quench the Reaction: Carefully pour the reaction mixture onto ~25 g of crushed ice in a beaker with stirring.[8] A solid precipitate should form.

  • Isolate the Crude Product: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the Product: Wash the filter cake with two portions of ice-cold deionized water (2 x 15 mL), followed by one portion of ice-cold methanol (1 x 10 mL) to remove residual acids and some impurities.[6]

  • Purification: Purify the crude product by recrystallization from hot methanol or an ethanol/water mixture to yield the desired nitrated product.[4][8] Dry the final crystals under vacuum.

Visualizations

Caption: Reaction pathway for the nitration of methyl 3-fluorobenzoate.

Troubleshooting_Workflow start Experiment Complete: Analyze Product q1 Is the overall yield low? start->q1 q2 High percentage of isomeric by-products? q1->q2 No a1 Check for losses during workup. Ensure reaction went to completion (TLC). Verify precipitation was complete. q1->a1 Yes q3 Dinitrated by-products present? q2->q3 No a2 Improve temperature control (maintain 0-10°C). Slow down the addition of nitrating agent. q2->a2 Yes a3 Reduce equivalents of HNO₃. Lower reaction temperature. Reduce reaction time. q3->a3 Yes end_ok Process OK q3->end_ok No end_issue Implement Corrective Actions a1->end_issue a2->end_issue a3->end_issue

Caption: A workflow for troubleshooting common nitration issues.

References

Troubleshooting low yield in the esterification of 3-fluoro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields during the esterification of 3-fluoro-2-nitrobenzoic acid.

Troubleshooting Guide

Question: My esterification of 3-fluoro-2-nitrobenzoic acid is resulting in a low or no product yield. What are the potential causes and how can I address them?

Answer: Low yields in the Fischer esterification of 3-fluoro-2-nitrobenzoic acid are common and typically stem from the reversible nature of the reaction. The primary factors to investigate are inefficient water removal, catalyst-related issues, suboptimal reaction conditions, and potential side reactions.

  • Equilibrium Limitations: Fischer esterification is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[1][2][3] If water is not removed from the reaction mixture, the equilibrium can shift back toward the starting materials, reducing your ester yield.[4][5]

  • Catalyst Inactivity: The acid catalyst (e.g., H₂SO₄) can be deactivated by the water produced during the reaction.[6] An insufficient amount of catalyst or using a degraded catalyst will also slow the reaction rate.[4]

  • Suboptimal Temperature: If the reaction temperature is too low, the rate of reaction will be very slow, preventing it from reaching completion in a practical timeframe.[4] Conversely, excessively high temperatures can promote side reactions.[7][8]

  • Steric Hindrance: The presence of substituents on the benzoic acid ring, such as the ortho-nitro group in your compound, can sterically hinder the approach of the alcohol, potentially slowing the reaction. This effect is more pronounced with bulkier secondary or tertiary alcohols.[1][6]

Below is a workflow to help diagnose the cause of low yield.

G start Low Yield Observed check_water 1. Is water being effectively removed? start->check_water check_catalyst 2. Is the catalyst active and sufficient? check_water->check_catalyst Yes solution_water Implement water removal: - Use Dean-Stark trap - Add excess alcohol - Use molecular sieves check_water->solution_water No check_conditions 3. Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Address catalyst issues: - Use fresh catalyst - Increase catalyst loading - Add catalyst in portions (microwave) check_catalyst->solution_catalyst No check_purity 4. Are starting materials pure? check_conditions->check_purity Yes solution_conditions Optimize conditions: - Increase temperature - Extend reaction time - Switch to microwave synthesis check_conditions->solution_conditions No solution_purity Purify starting materials. Ensure benzoic acid is dry. check_purity->solution_purity No end_node Yield Improved check_purity->end_node Yes solution_water->end_node solution_catalyst->end_node solution_conditions->end_node solution_purity->end_node

Caption: Troubleshooting workflow for low esterification yield.

Question: I'm observing unexpected spots on my TLC plate. What are the most common side reactions?

Answer: The formation of byproducts can complicate purification and reduce the yield of the desired ester. For 3-fluoro-2-nitrobenzoic acid, the most probable side reactions are:

  • Sulfonation: When using concentrated sulfuric acid as a catalyst at elevated temperatures, sulfonation of the aromatic ring can occur as a competing reaction.[7][8]

  • Alcohol Dehydration: Tertiary alcohols are prone to dehydration under strong acid catalysis, and even secondary alcohols can dehydrate at higher temperatures, leading to the formation of alkenes.[1]

  • Self-Condensation/Anhydride Formation: While less common under these conditions, it is possible for two molecules of the carboxylic acid to form an anhydride, especially if the reaction is overheated in the absence of sufficient alcohol.

To mitigate these issues, consider using an alternative acid catalyst like para-toluenesulfonic acid (p-TsOH), which is less likely to cause sulfonation.[8][9] Using primary alcohols and carefully controlling the reaction temperature can also minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: How can I effectively drive the reaction equilibrium towards the ester product?

To maximize your yield, you must shift the reaction equilibrium to the right. There are two primary strategies for this:

  • Use an Excess of a Reactant: The reaction can be driven forward by using a large excess of one reactant, usually the alcohol as it is often less expensive and can serve as the solvent.[1][2] Using a 10-fold excess of alcohol can significantly increase ester yield.[2]

  • Remove Water As It Forms: Continuously removing the water byproduct is a very effective method. This can be accomplished by:

    • Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[2][9]

    • Adding a drying agent such as molecular sieves to the reaction mixture. However, note that molecular sieves may be ineffective as water scavengers in sealed-vessel microwave reactions at high temperatures.[10]

Q2: Can microwave-assisted synthesis improve my results?

Yes, microwave-assisted organic synthesis (MAOS) can be highly effective for Fischer esterification. It offers benefits such as dramatically reduced reaction times and increased product yields.[6] For the structurally similar 4-fluoro-3-nitrobenzoic acid, an optimized microwave method at 130°C for 15 minutes gave a good yield.[6] A key technique in sealed-vessel microwave reactions is to add the acid catalyst at specific intervals to counteract its deactivation by the water being produced.[6][10][11]

Q3: Which type of alcohol should I use?

The choice of alcohol significantly impacts the reaction rate and final yield.

  • Primary alcohols (e.g., methanol, ethanol, butanol) generally produce the highest yield of the ester product.[6][10]

  • Secondary alcohols (e.g., isopropanol) are less reactive due to increased steric hindrance.

  • Tertiary alcohols (e.g., tert-butanol) typically result in the lowest yields and are prone to dehydration side reactions.[1][6]

Data Presentation

The following table, adapted from a study on the closely related 4-fluoro-3-nitrobenzoic acid, illustrates the effect of alcohol choice on product yield in a microwave-assisted esterification.

EntryAlcoholProduct Yield (%)
1Methanol85
2Ethanol92
3Propanol90
4Butanol95
5Isopropanol (Secondary)65
6Tert-butanol (Tertiary)20
Data adapted from a study on 4-fluoro-3-nitrobenzoic acid under optimized microwave conditions (130°C, 15 min total irradiation, interval catalyst addition).[6]

Experimental Protocols

Protocol 1: Conventional Fischer Esterification (Methanol)

This protocol outlines a standard reflux procedure for producing methyl 3-fluoro-2-nitrobenzoate.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoro-2-nitrobenzoic acid (1.0 eq).

  • Reagents: Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also act as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice water.

  • Isolation: The product may precipitate as a solid. Isolate the crude product by suction filtration and wash with cold water to remove residual acid.[5]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[5]

Protocol 2: Microwave-Assisted Esterification (Ethanol)

This protocol is based on an optimized procedure for a similar substrate and can significantly reduce reaction time.[6]

  • Setup: In a 3 mL microwave reaction vessel, combine 3-fluoro-2-nitrobenzoic acid (1.0 eq, e.g., 1.35 mmol) and 1 mL of ethanol.

  • Catalyst Addition (Interval): Add an initial portion of concentrated H₂SO₄ (e.g., 1/3 of the total 4% catalytic amount).

  • Reaction - Part 1: Irradiate the mixture in a CEM-type microwave reactor at 130°C with a hold time of 5 minutes.

  • Reaction - Part 2 & 3: Cool the vessel, add the second portion of H₂SO₄, and irradiate again at 130°C for 5 minutes. Repeat this process a third time for a total irradiation time of 15 minutes.

  • Work-up: After the final cycle, cool the reaction and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer with a sodium bisulfite (NaHSO₃) solution and then with brine. Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄).[6]

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude ester.

Reaction Pathway Visualization

The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification mechanism.

G cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products RCOOH 3-Fluoro-2-nitrobenzoic Acid Protonation 1. Protonation of Carbonyl RCOOH->Protonation + H⁺ ROH Alcohol (R'-OH) Attack 2. Nucleophilic Attack by Alcohol ROH->Attack Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Tetrahedral Intermediate Elimination 4. Elimination of Water Transfer->Elimination Ester Ester Product Elimination->Ester - H⁺ Water Water (H₂O) Elimination->Water

Caption: Simplified mechanism of Fischer esterification.

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of Methyl 3-Fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reduction of Methyl 3-Fluoro-2-nitrobenzoate to Methyl 2-amino-3-fluorobenzoate. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the reduction of this compound, presented in a question-and-answer format.

Q1: My reaction is incomplete, and I still have a significant amount of starting material. What are the likely causes and solutions?

A1: Incomplete reduction is a frequent challenge. Several factors could be at play, ranging from reagent activity to reaction conditions. Here’s a systematic approach to troubleshoot this issue:

  • Catalyst/Reagent Inactivity:

    • Catalytic Hydrogenation (e.g., Pd/C): The catalyst may be old or poisoned. Ensure you are using a fresh batch of catalyst. Certain functional groups, though not present in the target molecule, can poison noble metal catalysts.[1] If catalyst poisoning is suspected from other sources (e.g., solvent impurities), filtering the reaction mixture and adding fresh catalyst might help.

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface of the metal may be oxidized. Pre-activating the metal powder by washing with dilute acid can improve its reactivity. Ensure the metal is finely powdered to maximize surface area.[2]

  • Poor Solubility: The starting material, this compound, has low solubility in water but is soluble in many organic solvents.[3] If the substrate is not fully dissolved, the reaction rate will be significantly hindered.

    • Solution: For catalytic hydrogenations, solvents like methanol, ethanol, or ethyl acetate are effective.[1] Using a co-solvent system, such as ethanol/water or acetic acid, can sometimes improve solubility and reaction rates.[2]

  • Insufficient Hydrogen Pressure (for Catalytic Hydrogenation): While many hydrogenations can be performed at atmospheric pressure (e.g., with a hydrogen balloon), some reactions require higher pressures to proceed to completion.

    • Solution: If you are using a balloon, ensure there are no leaks. If the reaction is still sluggish, consider using a Parr shaker or a similar apparatus to increase the hydrogen pressure.

  • Inadequate Temperature: Many reductions of aromatic nitro compounds proceed well at room temperature. However, gentle heating may be necessary to increase the reaction rate.[2]

    • Solution: Try warming the reaction mixture to 35-40°C. Monitor the reaction closely, as excessive heat can sometimes lead to side product formation.[2]

Q2: I am observing the formation of side products. How can I improve the selectivity of the reaction?

A2: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. The formation of side products like azoxy or azo compounds can occur if the reaction does not go to completion.

  • Control Reaction Conditions:

    • Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent (for metal/acid reductions) to drive the reaction to completion.

    • Temperature Control: The reduction is often exothermic. If the temperature rises uncontrollably, it can promote the formation of dimeric side products. Maintain a stable temperature throughout the reaction.[2]

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Stopping the reaction too early can leave intermediates, while excessively long reaction times might lead to degradation.

  • Choice of Reducing Agent:

    • Catalytic hydrogenation is often a very clean and high-yielding method for this transformation.[1]

    • Stannous chloride (SnCl₂) is known for its mildness and high chemoselectivity, often sparing other reducible groups like esters.[4]

    • Iron in acidic media (e.g., acetic acid or ammonium chloride) is a robust and cost-effective method that is generally very selective for the nitro group.[5]

Q3: I am concerned about the stability of the ester and the C-F bond during the reduction. Which methods are safest?

A3: Both the methyl ester and the aryl fluoride are generally stable under many nitro reduction conditions. However, highly acidic or basic conditions, especially with prolonged heating, could potentially lead to ester hydrolysis.

  • Chemoselective Methods:

    • Catalytic Hydrogenation (Pd/C): This is a highly chemoselective method and is unlikely to affect the ester or the C-F bond under neutral conditions.[1]

    • SnCl₂ in Ethanol/Ethyl Acetate: This method is performed under non-acidic and non-aqueous conditions and is known to be very mild, preserving ester functionalities.[4]

    • Fe in Acetic Acid or with Ammonium Chloride: These conditions are mildly acidic and generally do not lead to ester hydrolysis or defluorination.[5]

Frequently Asked Questions (FAQs)

Q: What is the most reliable and high-yielding method for reducing this compound?

A: Catalytic hydrogenation using 10% Palladium on carbon (Pd/C) in methanol has been reported to give a 93.6% yield of Methyl 2-amino-3-fluorobenzoate.[1] This method is clean, efficient, and generally provides high purity product after a straightforward workup.

Q: What solvent should I use for this reaction?

A: For catalytic hydrogenation, methanol is a proven solvent.[1] Ethanol and ethyl acetate are also commonly used for similar reductions. For metal-based reductions, ethanol or a mixture of ethanol, water, and a mild acid like acetic acid is often employed.[5] The key is to ensure the starting material is fully dissolved.

Q: How can I monitor the progress of the reaction?

A: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, Methyl 2-amino-3-fluorobenzoate, is significantly more polar than the starting nitro compound and will have a lower Rf value on silica gel plates.

Q: What is the typical workup procedure?

A:

  • For Catalytic Hydrogenation: The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure. The crude product can then be purified, for example, by recrystallization or column chromatography if necessary.[1]

  • For Metal/Acid Reductions: The reaction mixture is typically filtered to remove the excess metal. The filtrate is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield the product.[5]

Data Presentation

The following table summarizes reaction conditions for the reduction of aromatic nitro compounds, with specific data for this compound where available.

MethodReagents & CatalystSolventTemperature (°C)Time (h)Yield (%)Notes
Catalytic Hydrogenation H₂ (0.7-0.8 MPa), 10% Pd/CMethanol35-401093.6Specific for a similar substrate (methyl 2-fluoro-3-nitro-6-chlorobenzoate), but highly relevant.[1]
Stannous Chloride Reduction SnCl₂·2H₂OEthanol30 (ultrasound)239-98 (general)General procedure for aryl nitro compounds; yield varies with substrate.[5]
Iron Reduction Fe powderAcetic Acid/Ethanol/Water30 (ultrasound)139-98 (general)General procedure for aryl nitro compounds; yield varies with substrate. Iron is considered superior to SnCl₂ in this report.[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol is adapted from a high-yield synthesis of a closely related compound.[1]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Autoclave or hydrogenation vessel

  • Celite

Procedure:

  • To a suitable hydrogenation vessel, add this compound (1.0 eq) and methanol.

  • Carefully add 10% Pd/C (a typical loading is 5-10 mol % of Pd).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to 0.7-0.8 MPa.

  • Stir the reaction mixture at 35-40°C for approximately 10 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude Methyl 2-amino-3-fluorobenzoate.

  • The product can be further purified by recrystallization or column chromatography if needed.

Protocol 2: Reduction with Iron Powder and Acetic Acid

This is a general and robust protocol for the reduction of aromatic nitro compounds.[5]

Materials:

  • This compound

  • Reduced iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) solution

Procedure:

  • In a round-bottom flask, prepare a suspension of this compound (1.0 eq) in a solvent mixture of glacial acetic acid, ethanol, and water (e.g., a 2:2:1 ratio).

  • Add reduced iron powder (approx. 5 equivalents).

  • Stir the suspension vigorously at room temperature or with gentle heating (e.g., 30°C). The use of an ultrasonic bath can accelerate the reaction.

  • Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Once the reaction is complete, filter the mixture to remove the iron residue, washing the solid with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and carefully add 2M KOH solution to neutralize the acetic acid and basify the aqueous layer.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in appropriate solvent add_reagent Add Reducing Agent (e.g., Pd/C, Fe, SnCl2) start->add_reagent react Stir under appropriate conditions (H2 pressure, temperature) add_reagent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete filter Filter to remove solid catalyst/reagents monitor->filter Complete extract Neutralize and Extract (for metal/acid methods) filter->extract concentrate Concentrate Filtrate filter->concentrate extract->concentrate purify Purify Product (if necessary) concentrate->purify end_product Methyl 2-amino-3-fluorobenzoate purify->end_product

Caption: General experimental workflow for the reduction of this compound.

troubleshooting_guide cluster_incomplete Incomplete Reaction cluster_side_products Side Product Formation cluster_chemoselectivity Loss of Other Functional Groups start Problem Encountered q_activity Check Reagent/Catalyst Activity start->q_activity Incomplete Reaction q_temp Control Temperature (exotherm) start->q_temp Side Products Observed q_method Choose Milder Conditions (e.g., SnCl2, neutral Pd/C) start->q_method Chemoselectivity Issues q_solubility Is Substrate Fully Dissolved? q_activity->q_solubility solution1 Use fresh catalyst/reagent Activate metal surface q_activity->solution1 q_conditions Review Temp. & Pressure q_solubility->q_conditions solution2 Use co-solvent Ensure dissolution q_solubility->solution2 solution3 Increase H2 pressure Gently heat reaction q_conditions->solution3 q_reagent Check Reagent Stoichiometry q_temp->q_reagent solution4 Ensure adequate cooling Maintain stable temp. q_temp->solution4 q_time Optimize Reaction Time q_reagent->q_time solution5 Avoid harsh acidic/basic conditions and high heat q_method->solution5

Caption: Troubleshooting decision tree for the reduction of aromatic nitro compounds.

References

Technical Support Center: Purification of Crude Methyl 3-Fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of residual starting material from crude Methyl 3-Fluoro-2-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material impurity in crude this compound?

The most common impurity is the unreacted starting material, 3-Fluoro-2-nitrobenzoic acid. This is due to the equilibrium nature of the Fischer esterification reaction used for its synthesis.[1][2][3]

Q2: What is the initial step to remove the acidic starting material?

An aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, is the standard and most effective initial step.[4] The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt which is then extracted into the aqueous phase, leaving the desired ester in the organic layer.

Q3: What are other potential impurities in crude this compound?

Besides the starting material, other potential impurities can include:

  • Isomeric Impurities: Depending on the synthesis route of the initial starting material, trace amounts of other isomers of methyl fluoro-nitrobenzoate may be present.

  • Byproducts of Esterification: Side reactions during esterification, though generally minimal under controlled conditions, can lead to other minor impurities.

  • Residual Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) used in the esterification may remain.

  • Hydrolysis Product: If the crude product is exposed to moisture, especially under acidic or basic conditions, some hydrolysis of the ester back to the carboxylic acid may occur.

Q4: Which purification techniques are most effective for achieving high purity this compound?

The most common and effective purification methods are recrystallization and column chromatography. The choice between these methods depends on the level of impurities and the desired final purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out of the product The melting point of the compound is lower than the boiling point of the solvent, or the compound is too soluble in the chosen solvent.- Use a solvent with a lower boiling point or a solvent mixture.- Ensure complete dissolution at the lowest possible temperature.- Try a different solvent system (refer to the solubility data below).
No crystal formation upon cooling The solution is not sufficiently saturated, or the compound is too soluble in the solvent even at low temperatures.- Concentrate the solution by evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of pure this compound.
Low recovery of purified product The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.- Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Product purity does not improve The impurities have very similar solubility characteristics to the desired product.- Consider a different recrystallization solvent or a solvent mixture.- If isomeric impurities are suspected, column chromatography is the recommended next step.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of product and starting material The solvent system (eluent) is not optimized.- Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation (difference in Rf values) between the product and the starting material. A common starting point is a mixture of hexane and ethyl acetate.
Product elutes too quickly or too slowly The polarity of the eluent is too high or too low, respectively.- Adjust the polarity of the eluent. Increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute the compound faster, or decrease it to slow it down.
Broad or tailing peaks The column is overloaded with the sample, or the column was not packed properly.- Ensure the amount of crude product is appropriate for the column size (typically 1-5% of the silica gel weight).- Pack the column carefully to create a uniform stationary phase bed.
Co-elution of impurities Impurities have a similar polarity to the product in the chosen eluent.- Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can improve the separation of compounds with close Rf values.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound and 3-Fluoro-2-nitrobenzoic acid

Property This compound 3-Fluoro-2-nitrobenzoic acid
Molecular Formula C₈H₆FNO₄C₇H₄FNO₄
Molecular Weight 199.14 g/mol [6]185.11 g/mol
Appearance Pale-yellow to yellow-brown solidOff-white to pale-yellow solid
Melting Point Not widely reported, but expected to be a solid at room temperature.Data not available.

Table 2: Qualitative Solubility of this compound and Related Compounds

Solvent This compound (Ester) 3-Fluoro-2-nitrobenzoic acid (Acid) Comments
Water InsolubleSlightly solubleThe acidic proton on the carboxylic acid allows for some interaction with water.
Methanol SolubleSolubleBoth compounds are expected to be quite soluble, especially when heated.[7][8]
Ethanol SolubleSolubleSimilar to methanol, good solubility is expected, particularly at elevated temperatures.[7][8]
Ethyl Acetate SolubleSolubleA good solvent for both, often used in extractions and chromatography.[7][8]
Dichloromethane SolubleSolubleBoth compounds are expected to be soluble.[8]
Hexane Sparingly soluble to insolubleSparingly soluble to insolubleThe polarity of both compounds limits their solubility in non-polar solvents.
Aqueous NaHCO₃ InsolubleSoluble (as sodium salt)Key for separation via liquid-liquid extraction.

Experimental Protocols

Protocol 1: Removal of 3-Fluoro-2-nitrobenzoic Acid by Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be approximately half the volume of the organic layer.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The upper layer will be the organic phase (containing the desired ester), and the lower layer will be the aqueous phase (containing the sodium salt of the acidic starting material).

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the washing step (steps 2-5) one or two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, now free of the acidic starting material.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. Based on analogous compounds, methanol or ethanol are good starting points. An ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely, preferably in a vacuum oven, before determining the melting point and yield.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase for column chromatography by performing Thin Layer Chromatography (TLC). A good solvent system should provide a clear separation between this compound and any impurities. A starting point could be a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Purification of this compound crude_product Crude this compound (Contains 3-Fluoro-2-nitrobenzoic acid) extraction Liquid-Liquid Extraction (Aqueous NaHCO3 wash) crude_product->extraction check_purity_1 Check Purity (TLC, NMR) extraction->check_purity_1 pure_product_1 Pure Product check_purity_1->pure_product_1 Purity Acceptable impure_product_1 Impurities Still Present check_purity_1->impure_product_1 Purity Not Acceptable recrystallization Recrystallization impure_product_1->recrystallization check_purity_2 Check Purity (TLC, NMR) recrystallization->check_purity_2 column_chromatography Column Chromatography pure_product_2 Pure Product column_chromatography->pure_product_2 check_purity_2->pure_product_2 Purity Acceptable impure_product_2 Impurities Still Present check_purity_2->impure_product_2 Purity Not Acceptable impure_product_2->column_chromatography

Caption: A workflow for the purification of this compound.

References

Challenges in scaling up the synthesis of Methyl 3-Fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-Fluoro-2-nitrobenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up production.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If starting from 3-Fluoro-2-nitrobenzoic acid, consider extending the reaction time at 50°C or slightly increasing the temperature.- For the nitration route, ensure the nitrating mixture is added slowly and the temperature is maintained below 15°C to prevent side reactions.[1]
Side reactions: Formation of undesired isomers during nitration or degradation of starting materials/product.- For nitration, precise temperature control is crucial. Use an ice-salt bath for better temperature management during scale-up.- The ester group in methyl 3-fluorobenzoate is a meta-director; however, other isomers can form if the reaction conditions are not optimal.[2][3]
Loss during work-up and purification: Product dissolving in the aqueous phase or inefficient extraction/recrystallization.- Ensure the pH of the aqueous phase is neutral before extraction with an organic solvent.[4]- Use ice-cold solvents for washing to minimize product loss.[1]- Optimize the solvent system for recrystallization to maximize crystal formation and purity.
Product Impurity Presence of starting materials: Incomplete reaction.- As mentioned above, ensure the reaction goes to completion by monitoring and adjusting reaction time/temperature.- Purify the crude product thoroughly.
Formation of isomers (especially in nitration): Incorrect reaction conditions.- The primary product of nitrating a meta-directing substrate is the meta-substituted isomer. However, ortho and para isomers can form.[5]- Maintain a low reaction temperature and slow addition of the nitrating agent to enhance regioselectivity.
Residual acid catalyst: Inadequate neutralization during work-up.- Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, ensuring all acid is neutralized.[4]
Difficulty in Isolating the Product Product is an oil instead of a solid: Presence of impurities or residual solvent.- Impurities can lower the melting point of the product, causing it to appear as an oil.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.[6]- Recrystallization from a suitable solvent system can help in obtaining a crystalline solid.[7]
Emulsion formation during extraction: - Add brine (saturated NaCl solution) to break up the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation.
Runaway Reaction (Exotherm) Poor temperature control during nitration: The nitration reaction is highly exothermic.- Use a jacketed reactor with a reliable cooling system for large-scale reactions.- Add the nitrating mixture (a combination of concentrated nitric and sulfuric acids) slowly and portion-wise, carefully monitoring the internal temperature.[2][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways for preparing this compound:

  • Esterification of 3-Fluoro-2-nitrobenzoic acid: This method involves the reaction of 3-Fluoro-2-nitrobenzoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid.[9]

  • Nitration of methyl 3-fluorobenzoate: This is an electrophilic aromatic substitution reaction where methyl 3-fluorobenzoate is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[9]

Q2: How do I choose the most suitable synthesis route?

A2: The choice of synthesis route often depends on the availability and cost of the starting materials, as well as the desired scale of production.[9]

  • The esterification route is generally straightforward if 3-Fluoro-2-nitrobenzoic acid is readily available.

  • The nitration route may be more economical if methyl 3-fluorobenzoate is the more accessible precursor.

Q3: What are the critical parameters to control during the nitration of methyl 3-fluorobenzoate?

A3: The most critical parameter is temperature control . The nitration reaction is highly exothermic, and maintaining a low temperature (typically between 0°C and 15°C) is essential to prevent the formation of unwanted byproducts and ensure safety.[1] Slow, controlled addition of the nitrating mixture is also crucial.

Q4: My final product is a pale yellow solid. Is this expected?

A4: Yes, crude this compound is often described as a pale yellow solid.[4] Further purification through recrystallization can potentially yield a purer, off-white crystalline product.

Q5: What is a suitable solvent for recrystallizing this compound?

A5: While specific data for this compound is limited in the provided results, a common technique for similar compounds like methyl 3-nitrobenzoate is recrystallization from a mixed solvent system, such as ethanol and water. The crude product is dissolved in a minimum amount of hot ethanol, and then water is added until the solution becomes slightly cloudy. Upon cooling, pure crystals should form.[2][7]

Experimental Protocols

Protocol 1: Esterification of 3-Fluoro-2-nitrobenzoic Acid

This protocol is adapted from the synthesis of similar compounds.[4]

Materials:

  • 3-Fluoro-2-nitrobenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-Fluoro-2-nitrobenzoic acid (1.0 eq.) in methanol (approximately 10 mL per gram of acid).

  • Carefully add concentrated sulfuric acid (1.0 eq.) to the solution while stirring.

  • Heat the reaction mixture to 50°C and maintain for 16 hours, or until the reaction is complete as monitored by TLC/HPLC.

  • Remove the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate.

  • Wash the organic solution with saturated aqueous NaHCO₃ solution until the aqueous phase is neutral.

  • Separate the organic layer and wash with water, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to obtain crude this compound.

Protocol 2: Nitration of Methyl 3-Fluorobenzoate

This protocol is based on the general procedure for the nitration of methyl benzoate.[2]

Materials:

  • Methyl 3-fluorobenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Ice-cold water

Procedure:

  • In a flask, add methyl 3-fluorobenzoate (1.0 eq.) and cool it in an ice-water bath.

  • Slowly add concentrated sulfuric acid (approx. 2 volumes per volume of ester) with swirling, keeping the mixture cool.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (1.0 eq.) to concentrated nitric acid (1.0 eq.), keeping this mixture cool in an ice-water bath.

  • Add the nitrating mixture dropwise to the methyl 3-fluorobenzoate solution over approximately 15 minutes. Ensure the temperature of the reaction mixture does not exceed 15°C.

  • After the addition is complete, allow the mixture to stand at room temperature for 15 minutes.

  • Pour the reaction mixture onto crushed ice and stir. A solid product should precipitate.

  • Allow the ice to melt, then filter the solid product under suction.

  • Wash the crude product with a small amount of ice-cold water.

  • The crude product can be further purified by recrystallization.

Data Presentation

Table 1: Reaction Conditions for Esterification of 2-Fluoro-3-nitrobenzoic Acid

ReactantReagentsTemperature (°C)Time (h)Yield (%)Reference
2-Fluoro-3-nitrobenzoic acid (5 g)MeOH (50 mL), H₂SO₄ (1.4 mL)501693 (crude)[4]

Table 2: General Conditions for Nitration of Methyl Benzoate

ReactantReagentsTemperature (°C)Yield (%)Reference
Methyl benzoate (2.0 g)Conc. H₂SO₄ (4 mL), Conc. HNO₃ (1.5 mL)< 650-75[2]
Methyl benzoateConc. H₂SO₄, Conc. HNO₃5-15Not specified[1]

Visualizations

experimental_workflow cluster_esterification Route 1: Esterification cluster_nitration Route 2: Nitration start1 3-Fluoro-2-nitrobenzoic Acid reagents1 MeOH, H₂SO₄ reaction1 Esterification (50°C, 16h) start1->reaction1 reagents1->reaction1 workup1 Work-up & Purification reaction1->workup1 product1 This compound workup1->product1 start2 Methyl 3-Fluorobenzoate reagents2 Conc. HNO₃, Conc. H₂SO₄ reaction2 Nitration (<15°C) start2->reaction2 reagents2->reaction2 workup2 Work-up & Purification reaction2->workup2 product2 This compound workup2->product2 troubleshooting_logic start Low Yield or High Impurity check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete check_reaction->incomplete complete Complete check_reaction->complete adjust_conditions Increase Reaction Time or Temperature incomplete->adjust_conditions check_workup Review Work-up & Purification complete->check_workup check_temp Review Temperature Control (Nitration) complete->check_temp If Nitration Route workup_issue Identify Loss During Extraction/Washing or Inefficient Recrystallization check_workup->workup_issue optimize_workup Optimize pH, Use Cold Solvents, or Change Recrystallization Solvent workup_issue->optimize_workup temp_issue Temperature Too High? check_temp->temp_issue improve_cooling Improve Cooling System & Slow Reagent Addition temp_issue->improve_cooling Yes

References

Preventing decomposition of Methyl 3-Fluoro-2-nitrobenzoate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 3-Fluoro-2-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of working with this versatile chemical intermediate.

Troubleshooting Guides

Decomposition of this compound can manifest as discoloration, the formation of byproducts, or low yields in chemical reactions. Below are troubleshooting guides for common reactions involving this compound.

Table 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Observed Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion Insufficiently activated aromatic ring for the chosen nucleophile.Use a stronger nucleophile or more forcing reaction conditions (higher temperature, longer reaction time). Consider using a stronger base to deprotonate the nucleophile.
Poor solubility of reactants.Select a solvent in which all reactants are soluble, such as DMF, DMSO, or NMP.
Formation of multiple products Reaction with the fluorine at the 3-position or other positions.Optimize reaction conditions to favor substitution at the desired position. This may involve using a milder base or lower temperatures.
Side reactions involving the nitro group.Use aprotic polar solvents and carefully control the temperature to minimize side reactions.
Product decomposition (darkening of reaction mixture) High reaction temperatures leading to thermal decomposition.Monitor the reaction closely and maintain the lowest effective temperature. Consider microwave-assisted synthesis for rapid, controlled heating.
Presence of strong bases causing unwanted side reactions.Use a milder base such as K₂CO₃ or Et₃N. Add the base portion-wise to control the reaction rate.
Table 2: Troubleshooting Nitro Group Reduction
Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete reduction Inactive catalyst or insufficient reducing agent.Use a fresh, active catalyst (e.g., Pd/C, PtO₂). Ensure an adequate molar excess of the reducing agent (e.g., H₂, hydrazine, NaBH₄).
Formation of hydroxylamine or azo compounds Incomplete reduction of the nitro group.Increase the reaction time or the amount of reducing agent to ensure complete reduction to the amine.
Defluorination of the aromatic ring Harsh reduction conditions (e.g., high-pressure hydrogenation with certain catalysts).Use milder reducing agents like SnCl₂/HCl or Fe/NH₄Cl. Catalytic transfer hydrogenation with a suitable hydrogen donor can also be a good alternative.
Reduction of the ester group Use of a non-selective reducing agent (e.g., LiAlH₄).Use a chemoselective reducing agent that will not affect the ester group, such as catalytic hydrogenation or metal/acid combinations.
Table 3: Troubleshooting Ester Saponification (Hydrolysis)
Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete hydrolysis Insufficient base or reaction time.Use a sufficient excess of a strong base like NaOH or KOH. Increase the reaction time or temperature as needed.
Poor solubility of the ester in the reaction medium.Use a co-solvent such as THF or methanol to improve solubility.
Formation of colored byproducts Decomposition of the nitroaromatic ring under prolonged heating in strong base.[1]Keep the reaction time to a minimum and use the lowest effective temperature. Monitor the reaction progress closely by TLC.
Decarboxylation of the resulting carboxylic acid High temperatures during workup or subsequent steps, especially if the solution is acidic.Perform the acidification step at low temperatures (e.g., 0 °C) and avoid excessive heating of the isolated carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound is a stable solid under normal conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.

Q2: I observe a color change in my this compound upon storage. Is it decomposing?

A2: A slight yellowing over time is not uncommon for nitroaromatic compounds and may not significantly impact reactivity for many applications. However, a significant change to a dark yellow or brown color could indicate decomposition, possibly due to exposure to light (photodegradation) or heat. It is recommended to store the compound in an amber bottle or in the dark. For sensitive reactions, it is advisable to check the purity by techniques like NMR or HPLC before use.

Q3: Can the nitro group in this compound be displaced during SNAr reactions?

A3: While the fluorine atom is the more likely leaving group in SNAr reactions due to the ortho-nitro activation, displacement of the nitro group is possible under certain conditions, especially with very strong nucleophiles or at very high temperatures. Careful control of reaction conditions is key to achieving the desired selectivity.

Q4: Are there any known incompatibilities I should be aware of when using this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents and strong bases. Reactions with strong bases can lead to decomposition, especially at elevated temperatures. Strong oxidizing agents can also lead to unwanted side reactions.

Q5: What are the expected hazardous decomposition products of this compound?

A5: Upon thermal decomposition, hazardous products such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride can be produced.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO), add the amine nucleophile (1.1-1.5 eq).

  • Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Chemoselective Reduction of the Nitro Group
  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) in concentrated HCl, or iron powder (Fe, 3-5 eq) with ammonium chloride (NH₄Cl).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting amine by column chromatography or recrystallization.

Visualizations

experimental_workflow General Experimental Workflow for this compound Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with This compound dissolve Dissolve in appropriate solvent start->dissolve add_reagents Add reagents (Nucleophile/Reducing Agent/Base) dissolve->add_reagents control_temp Control Temperature (Cooling/Heating) add_reagents->control_temp monitor Monitor reaction (TLC, LC-MS) control_temp->monitor quench Quench reaction monitor->quench Reaction complete extract Extract product quench->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify end end purify->end Final Product

Caption: A generalized workflow for reactions involving this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_byproducts Byproduct Analysis start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_byproducts Analyze for Byproducts (NMR, LC-MS) start->check_byproducts impure_sm Impure Starting Material check_purity->impure_sm temp Temperature too high/low? check_conditions->temp time Reaction time too short/long? check_conditions->time reagents Incorrect stoichiometry or inactive reagents? check_conditions->reagents decomposition Decomposition Products Detected check_byproducts->decomposition side_reaction Side Reaction Products Detected check_byproducts->side_reaction purify_sm Purify Starting Material impure_sm->purify_sm adjust_temp Adjust Temperature temp->adjust_temp adjust_time Adjust Time time->adjust_time check_reagents Use fresh/pure reagents & check stoichiometry reagents->check_reagents milder_cond Use Milder Conditions decomposition->milder_cond change_reagents Change Reagents/ Protecting Groups side_reaction->change_reagents

Caption: A decision-making diagram for troubleshooting low reaction yields.

References

Resolving overlapping peaks in the NMR spectrum of Methyl 3-Fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of Methyl 3-Fluoro-2-nitrobenzoate, with a particular focus on resolving overlapping peaks in the 1H NMR spectrum.

Troubleshooting Guides

Problem: Overlapping Aromatic Proton Signals in the 1H NMR Spectrum

The aromatic region of the 1H NMR spectrum of this compound is expected to show three distinct multiplets. However, due to the electronic effects of the fluoro, nitro, and ester groups, these signals can be closely spaced and overlap, making assignment and interpretation difficult.

Initial Assessment Workflow

G cluster_results start Overlapping Aromatic Signals Observed solvent Change NMR Solvent start->solvent Quick & Easy temp Vary Acquisition Temperature solvent->temp If solvent change is insufficient resolved Peaks Resolved solvent->resolved not_resolved Peaks Still Overlapping solvent->not_resolved lsr Use Lanthanide Shift Reagent temp->lsr For significant shifts temp->resolved temp->not_resolved two_d Acquire 2D NMR Spectra lsr->two_d Comprehensive analysis lsr->resolved lsr->not_resolved two_d->resolved

Caption: Initial troubleshooting workflow for overlapping NMR signals.

Solution 1: Modifying Experimental Conditions

MethodPrincipleExpected Outcome
Solvent Change Aromatic Solvent Induced Shifts (ASIS) can alter the chemical shifts of protons. Changing from a non-aromatic solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce significant shifts, potentially resolving overlap.[1][2]Protons in different electronic environments will experience varying degrees of shielding or deshielding, leading to better signal dispersion.
Temperature Variation Changes in temperature can affect molecular conformation and solvation, which in turn can influence chemical shifts.Modest changes in peak positions may be sufficient to resolve minor overlap.
Lanthanide Shift Reagents (LSRs) Paramagnetic lanthanide complexes (e.g., Eu(fod)₃) can coordinate with Lewis basic sites in the molecule (the ester and nitro groups), inducing large changes in the chemical shifts of nearby protons.[3][4][5][6] The magnitude of the shift is dependent on the distance from the lanthanide ion.Significant separation of overlapping signals, with the protons closest to the coordinating site experiencing the largest shifts.

Solution 2: 2D NMR Spectroscopy

Two-dimensional NMR techniques can resolve overlapping signals by spreading the information across a second frequency dimension.[7][8][9][10][11]

ExperimentInformation ProvidedApplication to this compound
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).Helps to identify which aromatic protons are adjacent to each other, aiding in their assignment even if the multiplets overlap.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached carbons (¹JCH).Each aromatic proton will show a correlation to its corresponding carbon, providing an unambiguous assignment if the ¹³C signals are resolved.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).Crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule. For instance, the methyl protons can be correlated to the ester carbonyl carbon and the aromatic carbon at position 1.

2D NMR Analysis Workflow

G start 1H NMR with Overlapping Signals cosy Acquire COSY Spectrum start->cosy hsqc Acquire HSQC Spectrum start->hsqc assign_h Assign Proton Spin Systems cosy->assign_h assign_c Assign Protonated Carbons hsqc->assign_c hmbc Acquire HMBC Spectrum assign_q Assign Quaternary Carbons hmbc->assign_q assign_h->hmbc assign_c->hmbc structure Confirm Structure assign_q->structure

Caption: Workflow for structural elucidation using 2D NMR.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound in CDCl₃?

Predicted 1H and 13C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-OCH₃~3.9 - 4.0~53
H-4~7.6 - 7.8 (dd)~125
H-5~7.4 - 7.6 (t)~118
H-6~8.1 - 8.3 (d)~135
C-1-~130
C-2-~150
C-3-~160 (d, ¹JCF)
C=O-~164

Note: These are estimated values and actual experimental data may vary. Coupling constants (J-values) will be crucial for definitive assignments.

Q2: How do I choose between using a lanthanide shift reagent and running a 2D NMR experiment?

A2: The choice depends on the severity of the overlap and the information required.

  • Lanthanide Shift Reagents (LSRs): A good option for quick and simple resolution of overlapping signals in a 1D spectrum, especially if access to 2D NMR is limited. However, LSRs can cause line broadening, which may obscure fine coupling details.[5]

  • 2D NMR: Provides a more comprehensive and unambiguous analysis of the entire molecular structure. While more time-consuming to acquire and process, experiments like HSQC and HMBC can resolve severely overlapping regions and provide detailed connectivity information.[7][9][10]

Q3: The baseline of my NMR spectrum is noisy. What can I do?

A3: A noisy baseline can be due to low sample concentration or an insufficient number of scans.

  • Increase Sample Concentration: If possible, use a more concentrated sample.

  • Increase Number of Scans: Acquiring more scans will improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.

Q4: I see unexpected peaks in my spectrum. What could be the cause?

A4: Unexpected peaks are often due to impurities in the sample or the NMR solvent.

  • Solvent Impurities: Common NMR solvents can contain residual non-deuterated solvent or stabilizers (e.g., ethanol in CDCl₃).[3] Consult a table of common NMR solvent impurities to identify these peaks.[16]

  • Sample Impurities: Starting materials, reagents, or byproducts from the synthesis may be present. Purification techniques like column chromatography or recrystallization may be necessary.

Experimental Protocols

Protocol 1: Use of a Lanthanide Shift Reagent (Eu(fod)₃)

  • Sample Preparation: Prepare a solution of this compound in a dry, non-coordinating deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the solvent is free of water and other coordinating impurities.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum of the sample.

  • LSR Stock Solution: Prepare a stock solution of the lanthanide shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Titration: Add a small aliquot (e.g., 5-10 µL) of the LSR stock solution to the NMR tube.

  • Acquisition: Gently mix the solution and acquire another 1H NMR spectrum.

  • Repeat: Continue adding small aliquots of the LSR solution and acquiring spectra until the overlapping signals are sufficiently resolved. Keep track of the total amount of LSR added.[4]

  • Data Analysis: Plot the change in chemical shift (Δδ) for each proton against the molar ratio of LSR to substrate to monitor the shifts.

Protocol 2: Acquisition of a 2D COSY Spectrum

  • Sample Preparation: Prepare a well-dissolved and filtered sample of this compound in a suitable deuterated solvent.

  • Spectrometer Setup: On the NMR spectrometer, load a standard COSY pulse program.

  • Parameter Optimization:

    • Set the spectral width to encompass all proton signals.

    • Determine the 90° pulse width for the proton probe.

    • Set the number of increments in the indirect dimension (t₁) to achieve the desired resolution (typically 128-256 increments).

    • Set the number of scans per increment based on the sample concentration (can be as low as 2 for concentrated samples).

    • Set a suitable relaxation delay (e.g., 1-2 seconds).

  • Acquisition: Start the 2D acquisition.

  • Processing: After acquisition, perform a 2D Fourier transform, phase correction, and baseline correction in both dimensions.

  • Analysis: Analyze the resulting 2D spectrum for cross-peaks, which indicate J-coupling between protons.

Protocol 3: Acquisition of 2D HSQC and HMBC Spectra

  • Sample Preparation: As for the COSY experiment, a well-prepared sample is crucial.

  • Spectrometer Setup: Load the appropriate HSQC or HMBC pulse program.

  • Parameter Optimization:

    • Set the ¹H and ¹³C spectral widths.

    • Determine the ¹H and ¹³C 90° pulse widths.

    • For HSQC, the one-bond coupling constant (¹JCH) is typically set to ~145 Hz for aromatic compounds.

    • For HMBC, the long-range coupling constant is typically set to 7-8 Hz.

    • Set the number of increments in the indirect dimension (t₁) and the number of scans per increment.

    • Set an appropriate relaxation delay.

  • Acquisition: Start the 2D acquisition.

  • Processing: Perform a 2D Fourier transform, phase correction, and baseline correction.

  • Analysis:

    • In the HSQC spectrum, identify cross-peaks that correlate each proton with its directly attached carbon.

    • In the HMBC spectrum, identify cross-peaks that show correlations between protons and carbons separated by 2-4 bonds.

References

Technical Support Center: Achieving High Purity (>99%) Methyl 3-Fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Methyl 3-Fluoro-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help you achieve high-purity analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer esterification of 3-Fluoro-2-nitrobenzoic acid with methanol using a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[1][2] This method is often favored due to the availability of starting materials and its scalability.

Q2: What are the critical parameters to control during the esterification reaction?

A2: To ensure a high yield and minimize side reactions, it is crucial to control the reaction temperature, reaction time, and the purity of your starting materials. The reaction is typically heated to reflux for several hours.[3][4] Using anhydrous methanol and a suitable amount of catalyst is also critical to drive the equilibrium towards the product.

Q3: My reaction yield is consistently low. What are the possible causes?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Water Content: The presence of water in the methanol or on the glassware can shift the equilibrium back towards the starting materials, hydrolyzing the ester product.[5]

  • Sub-optimal Catalyst Amount: An insufficient amount of acid catalyst can lead to a slow and incomplete reaction.

  • Loss during Work-up: Significant product loss can occur during the extraction and washing steps. Ensure proper phase separation and minimize the number of transfers.

Q4: How can I effectively purify the crude this compound to >99% purity?

A4: A multi-step purification process is often necessary. Start with an aqueous work-up using a sodium bicarbonate solution to remove unreacted acidic starting material.[2][6] This is typically followed by either recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) or column chromatography on silica gel.[3][7][8] For achieving very high purity, a final recrystallization step is recommended.

Q5: What are the best analytical techniques to confirm the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for quantitative purity analysis.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used to detect impurities.[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction does not proceed to completion (TLC shows starting material) 1. Insufficient reaction time or temperature. 2. Inactive or insufficient catalyst. 3. Presence of water in reagents.1. Increase reflux time and monitor by TLC. 2. Add a fresh portion of the acid catalyst. 3. Use anhydrous methanol and dry glassware.
Product appears as an oil or gel instead of a solid after quenching with ice water 1. Presence of significant impurities lowering the melting point. 2. Incomplete removal of acidic starting material. 3. Possible hydrolysis of the ester back to the carboxylic acid.[12]1. Proceed with aqueous work-up and extraction, then attempt purification by column chromatography. 2. Ensure thorough washing with sodium bicarbonate solution. 3. Check the pH of the aqueous layer during work-up; it should be basic.
Low purity after initial purification 1. Inefficient removal of side products or starting material. 2. Co-crystallization of impurities during recrystallization.1. Perform column chromatography with a carefully selected eluent system. 2. For recrystallization, ensure slow cooling to allow for selective crystal formation. A second recrystallization may be necessary.
Extraneous peaks in NMR spectrum 1. Residual solvent from purification. 2. Presence of regioisomers or other reaction byproducts. 3. Unreacted starting material.1. Dry the sample under high vacuum for an extended period. 2. Re-purify using column chromatography or recrystallization. 3. Improve the initial work-up to remove the starting acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • To a solution of 3-Fluoro-2-nitrobenzoic acid (1 equivalent) in anhydrous methanol (10 volumes), slowly add concentrated sulfuric acid (0.2 equivalents) while cooling in an ice bath.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[2][6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot methanol or ethanol.[7][13]

  • If the solution is colored, a small amount of activated charcoal can be added and the mixture heated briefly before hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to a constant weight. The expected melting point should be around 56-59°C.[14]

Protocol 3: Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). Phosphoric or formic acid can be added to the mobile phase to improve peak shape.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Analysis: Calculate the purity by comparing the peak area of the main component to the total area of all peaks.

Data Presentation

Table 1: Typical Reaction Parameters for Fischer Esterification

ParameterValue
Starting Material 3-Fluoro-2-nitrobenzoic acid
Reagent Anhydrous Methanol
Catalyst Concentrated H₂SO₄
Temperature Reflux (~65°C)
Reaction Time 4-6 hours
Typical Crude Yield 90-95%[2][6]

Table 2: HPLC Purity Analysis Parameters

ParameterSpecification
Column Type C18 Reverse-Phase
Mobile Phase Acetonitrile:Water (e.g., 60:40)
Detector Wavelength 254 nm
Expected Purity >99.0%

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start 3-Fluoro-2-nitrobenzoic Acid + Methanol + H₂SO₄ reflux Reflux (4-6h) start->reflux concentrate Concentrate reflux->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry & Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify analysis Purity (>99%) Check: HPLC, GC, NMR purify->analysis end_product High-Purity Methyl 3-Fluoro-2-nitrobenzoate analysis->end_product

Caption: Synthesis and purification workflow for this compound.

Troubleshooting_Tree start Low Purity (<99%) After Purification check_nmr Review NMR Spectrum start->check_nmr check_hplc Review HPLC Chromatogram start->check_hplc nmr_impurities Identify Impurities: - Starting Material? - Solvent? - Side Product? check_nmr->nmr_impurities hplc_peaks Analyze Peak Shape & Number: - Broad Peaks? - Multiple Impurity Peaks? check_hplc->hplc_peaks solution_sm Improve Work-up: Thorough NaHCO₃ Wash nmr_impurities->solution_sm Starting Material Detected solution_solvent Dry Sample Under High Vacuum nmr_impurities->solution_solvent Residual Solvent solution_side_product Re-purify: - Optimize Column Chromatography - Slow Recrystallization nmr_impurities->solution_side_product Side Product Detected solution_hplc Optimize HPLC Method & Re-purify Sample hplc_peaks->solution_hplc

Caption: Troubleshooting decision tree for low purity analysis results.

References

Managing exothermic reactions during the nitration to produce Methyl 3-Fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the exothermic nitration of methyl 3-fluorobenzoate to produce methyl 3-fluoro-2-nitrobenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
1. Runaway Reaction (Rapid temperature increase) - Addition of nitrating mixture is too fast.- Inadequate cooling of the reaction vessel.- Insufficient stirring leading to localized "hot spots".- Immediately stop the addition of the nitrating mixture.- Increase cooling by adding more ice/salt to the cooling bath.- Ensure vigorous stirring to improve heat dissipation.- If the temperature continues to rise uncontrollably, quench the reaction by pouring it over a large volume of crushed ice.
2. Low Yield of Desired Product - Incomplete reaction due to low temperature or insufficient reaction time.- Formation of isomeric byproducts (e.g., methyl 3-fluoro-4-nitrobenzoate, methyl 3-fluoro-6-nitrobenzoate).- Loss of product during work-up and purification.- Monitor the reaction by TLC or GC to ensure completion.- Optimize the reaction temperature; a slight increase may be necessary if the reaction is sluggish, but this must be done with extreme caution.[1]- Carefully control the temperature during the addition of the nitrating mixture to favor the formation of the desired 2-nitro isomer.- Ensure efficient extraction and handle the product carefully during purification steps.
3. Formation of Significant Amounts of Isomeric Byproducts - The directing effects of the fluorine and methyl ester groups can lead to a mixture of isomers.- Higher reaction temperatures can decrease the regioselectivity of the nitration.[2]- Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating mixture to enhance the formation of the ortho-product (2-nitro).- The choice of nitrating agent and the ratio of nitric acid to sulfuric acid can influence selectivity.[3]- Purification by column chromatography may be necessary to separate the desired isomer from byproducts.
4. Oily Product Instead of Solid Precipitate After Quenching - Presence of impurities, including isomeric byproducts, which can lower the melting point of the crude product.- Incomplete reaction, leaving unreacted starting material.- Ensure the reaction has gone to completion before quenching.- Wash the crude product thoroughly with cold water and a small amount of cold methanol to remove impurities.[4]- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product.- If the product remains oily, proceed with extraction using an appropriate organic solvent, followed by purification.
5. Difficulty in Purifying the Product - The presence of closely related isomers that are difficult to separate by recrystallization alone.- Recrystallization from a mixed solvent system (e.g., ethanol/water) can improve separation.[5]- For high-purity requirements, column chromatography on silica gel is an effective method for separating isomers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitration of methyl 3-fluorobenzoate?

A1: The reaction is highly exothermic, and temperature control is critical. The nitrating mixture should be added slowly while maintaining the internal reaction temperature between 0 °C and 5 °C.[6] Exceeding this temperature range can lead to a decrease in regioselectivity and an increased risk of a runaway reaction.[1]

Q2: How can I minimize the formation of dinitrated byproducts?

A2: Dinitration is more likely to occur at higher temperatures and with an excess of the nitrating agent. To avoid this, use a stoichiometric amount of the nitrating mixture and maintain a low reaction temperature throughout the addition and stirring phases.[2]

Q3: What is the best method for quenching the reaction?

A3: The reaction should be quenched by slowly pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring. This serves to rapidly cool the mixture, dilute the acids, and precipitate the crude product.[4]

Q4: What are the key safety precautions for this reaction?

A4: This reaction involves the use of highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. An emergency eyewash and safety shower should be readily accessible.

Q5: How do the substituents on the aromatic ring influence the position of nitration?

A5: In methyl 3-fluorobenzoate, the methyl ester group is a meta-director, while the fluorine atom is an ortho-, para-director. The fluorine atom is an activating group, while the methyl ester is a deactivating group. The nitration is directed to the positions ortho and para to the fluorine atom and meta to the methyl ester group. This results in the formation of a mixture of isomers, with the primary products being this compound, methyl 3-fluoro-4-nitrobenzoate, and methyl 3-fluoro-6-nitrobenzoate.

Experimental Protocols

Detailed Methodology for the Nitration of Methyl 3-Fluorobenzoate

This protocol is adapted from the established procedure for the nitration of methyl benzoate.[1]

Materials:

  • Methyl 3-fluorobenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Methanol (for recrystallization)

  • Sodium Bicarbonate (for neutralization)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filter flask

  • Beakers

  • Separatory funnel

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a separate flask cooled in an ice bath, slowly add a calculated amount of concentrated nitric acid to a stirred, pre-chilled volume of concentrated sulfuric acid.

    • Allow the mixture to cool to 0-5 °C.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve methyl 3-fluorobenzoate in concentrated sulfuric acid.

    • Cool the flask in an ice-salt bath to between 0 °C and 5 °C.

  • Nitration:

    • Slowly add the chilled nitrating mixture dropwise from the dropping funnel to the stirred solution of methyl 3-fluorobenzoate over a period of 30-60 minutes.

    • Carefully monitor the internal temperature and maintain it between 0 °C and 5 °C throughout the addition.

  • Reaction Completion:

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

    • Allow the mixture to slowly warm to room temperature and stir for another 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Quenching and Isolation:

    • Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

    • The crude product should precipitate as a solid.

    • Allow the ice to melt completely, then collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with several portions of cold deionized water until the washings are neutral to pH paper.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.[5]

    • Alternatively, if a mixture of isomers is present, purification by column chromatography on silica gel may be necessary.

Visualizations

experimental_workflow Experimental Workflow for Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) Cool to 0-5 °C nitration Slowly add Nitrating Mixture to Substrate Solution (Maintain 0-5 °C) prep_nitrating_mix->nitration prep_substrate Prepare Substrate Solution (Methyl 3-Fluorobenzoate + H2SO4) Cool to 0-5 °C prep_substrate->nitration stirring Stir at 0-5 °C, then warm to RT nitration->stirring quench Quench on Crushed Ice stirring->quench filtration Vacuum Filtration quench->filtration wash Wash with Cold Water filtration->wash purification Recrystallization or Column Chromatography wash->purification

Caption: Experimental workflow for the nitration of methyl 3-fluorobenzoate.

troubleshooting_logic Troubleshooting Logic for Exothermic Reaction start Monitor Reaction Temperature temp_check Temperature > 10°C? start->temp_check stop_addition Stop Addition of Nitrating Mixture temp_check->stop_addition Yes continue_monitoring Continue Monitoring temp_check->continue_monitoring No increase_cooling Increase Cooling stop_addition->increase_cooling vigorous_stirring Ensure Vigorous Stirring increase_cooling->vigorous_stirring temp_still_rising Temperature Still Rising? vigorous_stirring->temp_still_rising quench Quench Reaction on Ice temp_still_rising->quench Yes stable Temperature Stable temp_still_rising->stable No continue_monitoring->temp_check

Caption: Troubleshooting logic for managing a temperature excursion.

References

Best practices for drying and storing purified Methyl 3-Fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for the proper drying and storage of purified Methyl 3-Fluoro-2-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for drying freshly purified this compound?

A1: The optimal drying method depends on the scale of your experiment and the available equipment. For smaller quantities, drying over a desiccant like anhydrous sodium sulfate (Na2SO4) is effective.[1][2] For a more thorough and rapid drying process, using a vacuum oven at a controlled temperature is recommended. Another documented method involves drying the compound in vacuo.[1]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4][5][6] Several suppliers recommend refrigeration for long-term storage. It is also crucial to store it away from incompatible materials, particularly strong oxidizing agents.[5]

Q3: My sample of this compound has changed color from pale yellow to a darker shade. What could be the cause?

A3: A color change may indicate product degradation. This could be due to exposure to moisture, light, or incompatible substances. Ensure that the storage container is airtight and stored in a dark, cool place as recommended. If the product's purity is critical for your application, it is advisable to re-analyze the material before use.

Q4: Is this compound sensitive to air or moisture?

A4: While the compound is generally stable under normal conditions, the ester and nitro functional groups can be susceptible to hydrolysis in the presence of moisture, especially under non-neutral pH conditions.[5] Therefore, it is best practice to handle the compound in a dry environment and store it in a tightly sealed container to minimize exposure to atmospheric moisture.

Q5: What are the primary safety precautions when handling this compound?

A5: this compound is harmful if swallowed, inhaled, or comes into contact with skin.[3][7] It can cause serious eye and skin irritation, as well as respiratory irritation.[3][4][6][7] Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][8]

Troubleshooting Guides

Drying Issues
Problem Possible Cause Troubleshooting Steps
Compound remains damp after initial drying. Insufficient drying time or inefficient drying agent.1. Extend the drying time. 2. If using a desiccant, replace it with a fresh batch. 3. For more efficient drying, transfer the compound to a vacuum oven.
Oiling out during vacuum drying. The temperature of the vacuum oven is too high, approaching the compound's melting point.1. Lower the vacuum oven temperature. 2. Dry the compound at room temperature under a high vacuum.
Decomposition (indicated by color change) during drying. Excessive heat is being applied.1. Immediately reduce the drying temperature. 2. Opt for a non-heated drying method, such as using a vacuum desiccator at room temperature.
Storage Issues
Problem Possible Cause Troubleshooting Steps
Clumping or caking of the solid. The storage container is not airtight, allowing moisture to be absorbed.1. Ensure the container lid is securely fastened. 2. For added protection, store the primary container inside a larger, sealed container with a desiccant.
Visible degradation or change in consistency. Improper storage conditions (e.g., exposure to high temperatures, light, or incompatible chemicals).1. Verify that the storage location is cool, dark, and away from oxidizing agents.[5] 2. If degradation is suspected, the purity of the compound should be re-assessed before use.

Experimental Protocols

Protocol 1: Drying with Anhydrous Sodium Sulfate
  • Preparation : After purification (e.g., recrystallization), dissolve the this compound in a suitable organic solvent in which it is highly soluble.

  • Drying : Add anhydrous sodium sulfate to the solution. Swirl the flask and continue adding the drying agent until it no longer clumps together.

  • Filtration : Filter the solution to remove the sodium sulfate.[1][2]

  • Solvent Removal : Remove the solvent under reduced pressure using a rotary evaporator to obtain the dry, solid product.[1][2]

Protocol 2: Vacuum Oven Drying
  • Sample Preparation : Place the purified, solid this compound in a shallow, clean glass dish to maximize the surface area.

  • Oven Setup : Place the dish in a vacuum oven.

  • Drying Conditions : Heat the oven to a temperature well below the compound's melting point (a conservative starting point would be 30-40°C). Apply a vacuum.

  • Monitoring : Dry the sample until a constant weight is achieved. The time required will depend on the amount of material and the efficiency of the vacuum.

Data Presentation

Property Value Source
Physical State Pale-yellow to Yellow-brown Solid[3]
Molecular Formula C8H6FNO4[3][7][9]
Molecular Weight 199.14 g/mol [1][7]
Storage Temperature Room Temperature or Refrigerated[9]

Visualizations

Drying_Troubleshooting_Workflow start Start: Purified Methyl 3-Fluoro-2-nitrobenzoate drying_method Select Drying Method start->drying_method desiccant Drying over Desiccant (e.g., Na2SO4) drying_method->desiccant Small Scale vacuum_oven Vacuum Oven Drying drying_method->vacuum_oven Large Scale / Thoroughness check_dryness Is the sample completely dry? desiccant->check_dryness oiling_out Problem: Oiling Out? vacuum_oven->oiling_out storage Proceed to Storage check_dryness->storage Yes troubleshoot Troubleshoot Drying Issue check_dryness->troubleshoot No troubleshoot->drying_method Re-evaluate Method lower_temp Lower oven temperature oiling_out->lower_temp Yes discoloration Problem: Discoloration? oiling_out->discoloration No lower_temp->discoloration discoloration->check_dryness No use_no_heat Use non-heated method (e.g., vacuum desiccator) discoloration->use_no_heat Yes use_no_heat->check_dryness Storage_Best_Practices compound Dry, Purified This compound container Use Tightly Sealed Container compound->container environment Store in a... container->environment cool Cool environment->cool dry Dry environment->dry dark Dark environment->dark ventilated Well-Ventilated Area environment->ventilated incompatibles Away from Strong Oxidizing Agents environment->incompatibles refrigerate Consider Refrigeration for Long-Term Storage environment->refrigerate

References

Validation & Comparative

Confirming the identity of Methyl 3-Fluoro-2-nitrobenzoate using spectroscopic methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is paramount. This guide provides a comparative analysis of the spectroscopic methods used to confirm the identity of Methyl 3-Fluoro-2-nitrobenzoate, with supporting data from analogous compounds, Methyl 2-nitrobenzoate and Methyl 3-fluorobenzoate.

The unique substitution pattern of this compound presents a distinct spectroscopic fingerprint. By comparing its spectral data with those of structurally similar molecules, researchers can confidently verify its synthesis and purity. This guide outlines the expected spectral characteristics and provides the foundational experimental protocols for acquiring such data.

Spectroscopic Data Comparison

A thorough analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data allows for the clear differentiation of this compound from its structural analogs. Below is a summary of the key spectral features.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)

CompoundAromatic Protons (ppm)Methylester Protons (ppm)
This compound Data not available in public literatureData not available in public literature
Methyl 2-nitrobenzoate7.50-7.80 (m, 4H)3.94 (s, 3H)
Methyl 3-fluorobenzoate7.20-7.85 (m, 4H)3.91 (s, 3H)[1]

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

CompoundAromatic Carbons (ppm)Carbonyl Carbon (ppm)Methylester Carbon (ppm)
This compound Data not available in public literatureData not available in public literatureData not available in public literature
Methyl 2-nitrobenzoate124.0, 128.9, 130.5, 131.9, 133.2, 148.5165.552.8
Methyl 3-fluorobenzoate116.5 (d), 120.0 (d), 125.2, 130.0 (d), 132.2, 162.5 (d)165.752.2[1]

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O StretchNO₂ Stretch (asymmetric)NO₂ Stretch (symmetric)C-F Stretch
This compound Expected ~1730Expected ~1530Expected ~1350Expected ~1250
Methyl 2-nitrobenzoate~1725~1530~1350-
Methyl 3-fluorobenzoate~1720--~1250

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound Expected 199Expected [M-OCH₃]⁺, [M-NO₂]⁺
Methyl 2-nitrobenzoate181150 ([M-OCH₃]⁺), 135 ([M-NO₂]⁺)
Methyl 3-fluorobenzoate154123 ([M-OCH₃]⁺)

Note: Predicted data for this compound is based on the analysis of functional groups and comparison with similar structures.

Experimental Protocols

Accurate data acquisition is crucial for reliable spectral analysis. The following are detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A relaxation delay of 2.0 seconds and an accumulation of 1024 scans are typically required.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the neat sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 scans is typically performed to obtain a high signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Electron ionization (EI) is performed at 70 eV.

  • Data Acquisition: The mass spectrum is scanned over a range of m/z 40-400.

Logical Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of this compound using the described spectroscopic methods.

Identity_Confirmation_Workflow cluster_Start Starting Point cluster_Spectroscopy Spectroscopic Analysis cluster_Data_Analysis Data Interpretation cluster_Comparison Comparative Analysis cluster_Conclusion Conclusion Synthesized Compound Synthesized Compound Mass_Spec Mass Spectrometry Synthesized Compound->Mass_Spec IR_Spec IR Spectroscopy Synthesized Compound->IR_Spec NMR_Spec NMR Spectroscopy Synthesized Compound->NMR_Spec MS_Data Molecular Ion & Fragmentation Pattern Mass_Spec->MS_Data IR_Data Functional Group Identification IR_Spec->IR_Data NMR_Data ¹H & ¹³C Chemical Shifts & Coupling Constants NMR_Spec->NMR_Data Comparison Compare with Data of Analogous Compounds MS_Data->Comparison IR_Data->Comparison NMR_Data->Comparison Confirmation Identity Confirmed Comparison->Confirmation

Caption: Workflow for Spectroscopic Identity Confirmation.

References

Purity Assessment of Synthesized Methyl 3-Fluoro-2-nitrobenzoate by Melting Point Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and chemical research. This guide provides a comparative analysis for assessing the purity of synthesized Methyl 3-Fluoro-2-nitrobenzoate using melting point analysis. This technique offers a rapid and cost-effective preliminary evaluation of sample purity by comparing the experimentally observed melting range with that of the pure compound and potential impurities. A sharp melting range close to the literature value of the pure substance is indicative of high purity, while a depressed and broad melting range suggests the presence of impurities.

Comparison of Melting Points

A key aspect of purity assessment via melting point is the comparison of the experimentally determined value with the known melting points of the target compound, starting materials, and potential side-products. An unreacted starting material or the presence of isomeric byproducts from the synthesis process will alter the observed melting point of the final product.

CompoundRoleReported Melting Point (°C)
This compound Synthesized Product Not Reported in Literature
3-Fluoro-2-nitrobenzoic acidStarting Material140 - 145 °C
Methyl 2-fluoro-3-nitrobenzoatePotential Isomer77 - 80 °C[1][2]
Methyl 4-fluoro-3-nitrobenzoatePotential Isomer56 - 59 °C[3]
Methyl 3-nitrobenzoatePotential Side-Product76 - 80 °C[4]

Experimental Protocol: Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a synthesized sample of this compound using a capillary melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Synthesized this compound (dried)

  • Spatula

  • Mortar and pestle (optional, for pulverizing samples)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the synthesized this compound is completely dry.

    • If the sample consists of large crystals, gently pulverize a small amount to a fine powder using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be approximately 2-3 mm.

  • Loading the Apparatus:

    • Insert the capillary tube containing the sample into the heating block of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Melting Point Determination:

    • Set the initial temperature of the apparatus to approximately 10-15 °C below the expected melting point. If the expected melting point is unknown, a preliminary rapid heating can be performed to get an approximate range.

    • Begin heating the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point. A slow heating rate is crucial for an accurate measurement.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to observe the sample and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Recording and Analysis:

    • Record the observed melting range (e.g., 78 °C - 80 °C).

    • Compare the observed melting range with the literature values of the starting materials and potential side-products as listed in the table above.

    • A pure sample will exhibit a sharp melting range (typically 1-2 °C). A broad melting range (greater than 2 °C) and a depression in the melting point compared to the expected value are indicative of impurities.

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using melting point analysis.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Melting Point Analysis cluster_comparison Data Comparison & Conclusion Start Synthesize Methyl 3-Fluoro-2-nitrobenzoate Product Obtain Synthesized Product Start->Product Prep Prepare Sample in Capillary Tube Product->Prep MP_App Determine Melting Point Range in Apparatus Prep->MP_App Record Record Observed Melting Range MP_App->Record Compare Compare Observed MP with Literature Values of: - Starting Material - Potential Impurities Record->Compare Decision Sharp MP Range? Compare->Decision Pure Conclusion: High Purity Decision->Pure Yes Impure Conclusion: Impure (Recrystallization Needed) Decision->Impure No

Caption: Workflow for Purity Assessment by Melting Point.

References

Advantages of fluorinated benzoates in drug design compared to non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds represents a powerful tool for optimizing drug candidates. This guide provides a comprehensive comparison of fluorinated benzoates and their non-fluorinated analogs, highlighting the significant advantages conferred by fluorination in terms of physicochemical properties, pharmacokinetics, and pharmacodynamics. Supported by experimental data and detailed methodologies, this document aims to be an invaluable resource for informed decision-making in modern medicinal chemistry.

The introduction of fluorine into a drug molecule can dramatically alter its properties in beneficial ways.[1] Due to its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and acidity (pKa).[2][3] This guide will delve into these advantages, using a combination of direct comparative data where available and illustrative examples from closely related classes of compounds to provide a clear, data-driven perspective.

Data Presentation: A Comparative Overview

The following tables summarize the key physicochemical and pharmacokinetic properties of fluorinated benzoates and their non-fluorinated counterparts. While a single head-to-head comparison with comprehensive data is not extensively documented in a single study, the data presented here is compiled from various sources to illustrate the impact of fluorination.

Table 1: Physicochemical Properties of Benzoic Acid and its Fluorinated Analogs

CompoundStructurepKalogP
Benzoic Acid4.201.87
2-Fluorobenzoic Acid3.271.63
3-Fluorobenzoic Acid3.861.79
4-Fluorobenzoic Acid4.141.80

Data for pKa and logP are sourced from publicly available chemical databases and scientific literature.

Table 2: Comparative Pharmacokinetic and Pharmacodynamic Properties of Diflunisal (a fluorinated salicylic acid derivative) and Salicylic Acid

PropertyDiflunisal (Fluorinated)Salicylic Acid (Non-fluorinated Analog)
Binding Affinity (COX Inhibition) Potent inhibitor of COX-1 and COX-2[4]Weaker inhibitor of COX enzymes
Plasma Half-life (t½) ~8-12 hours[5]~2-3 hours
Metabolic Stability More resistant to metabolism[4]Readily metabolized

Diflunisal, a difluorophenyl derivative of salicylic acid, serves as a relevant case study for the advantages conferred by fluorination in a benzoate-like scaffold.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of novel chemical entities. Below are protocols for key experiments relevant to the evaluation of fluorinated and non-fluorinated benzoates.

Binding Affinity Determination: Surface Plasmon Resonance (SPR)

Surface plasmon resonance is a label-free technique used to measure the binding kinetics and affinity of a small molecule (analyte) to a protein (ligand) immobilized on a sensor chip.[4][6]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Analyte solution (fluorinated or non-fluorinated benzoate) in running buffer

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

Procedure:

  • Ligand Immobilization: The target protein (e.g., a receptor or enzyme) is immobilized on the sensor chip surface via amine coupling.

  • Analyte Injection: A series of concentrations of the fluorinated or non-fluorinated benzoate are injected over the sensor surface.

  • Data Acquisition: The binding of the analyte to the immobilized ligand is detected as a change in the refractive index, measured in resonance units (RU).

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Metabolic Stability Assay: Human Liver Microsomes

This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

Materials:

  • Human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound (fluorinated or non-fluorinated benzoate)

  • Internal standard

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation: The test compound is incubated with HLM and the NADPH regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: The samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Lipophilicity Measurement: Shake-Flask Method with ¹⁹F NMR

This method determines the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity, which is particularly suited for fluorinated compounds.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Test compound (fluorinated benzoate)

  • Internal reference standard (for NMR)

  • NMR spectrometer with a fluorine probe

Procedure:

  • Partitioning: The fluorinated benzoate is dissolved in a biphasic system of n-octanol and water.

  • Equilibration: The mixture is shaken vigorously and then allowed to separate completely.

  • Sampling: Aliquots are carefully taken from both the n-octanol and water layers.

  • NMR Analysis: The concentration of the fluorinated benzoate in each phase is determined by ¹⁹F NMR spectroscopy using an internal reference standard.

  • Calculation: The logP is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the water phase.

Visualizing the Impact of Fluorination

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

experimental_workflow cluster_synthesis Synthesis cluster_assays Comparative Assays cluster_data Data Analysis cluster_outcome Outcome non_fluorinated Non-fluorinated Benzoate Analog binding_assay Binding Affinity (e.g., SPR) non_fluorinated->binding_assay Control metabolic_assay Metabolic Stability (HLM) non_fluorinated->metabolic_assay Control lipophilicity_assay Lipophilicity (logP) non_fluorinated->lipophilicity_assay Control fluorinated Fluorinated Benzoate Analog fluorinated->binding_assay Test fluorinated->metabolic_assay Test fluorinated->lipophilicity_assay Test ic50_ki IC50 / Ki binding_assay->ic50_ki half_life t½ / Clint metabolic_assay->half_life logp_value logP lipophilicity_assay->logp_value lead_optimization Lead Optimization ic50_ki->lead_optimization Informs half_life->lead_optimization Informs logp_value->lead_optimization Informs

Workflow for comparing fluorinated and non-fluorinated analogs.

metabolic_stability cluster_non_fluorinated Non-fluorinated Analog cluster_fluorinated Fluorinated Analog drug Drug Molecule cyp450 Cytochrome P450 Enzymes metabolite_nf Hydroxylated Metabolite cyp450->metabolite_nf metabolism_blocked Metabolism Blocked cyp450->metabolism_blocked metabolite Metabolite excretion Excretion drug_nf Benzoate Analog drug_nf->cyp450 Rapid Metabolism metabolite_nf->excretion drug_f Fluorinated Benzoate drug_f->cyp450 Slow or No Metabolism drug_f->excretion Longer Half-life

Impact of fluorination on metabolic stability.

logical_relationship cluster_properties Modified Physicochemical Properties cluster_outcomes Improved Drug-like Properties fluorination Fluorination of Benzoate increased_stability Increased Metabolic Stability fluorination->increased_stability modulated_pka Modulated pKa fluorination->modulated_pka altered_lipophilicity Altered Lipophilicity fluorination->altered_lipophilicity enhanced_binding Enhanced Binding Affinity fluorination->enhanced_binding improved_pk Improved Pharmacokinetics (e.g., longer half-life) increased_stability->improved_pk enhanced_bioavailability Enhanced Bioavailability modulated_pka->enhanced_bioavailability altered_lipophilicity->enhanced_bioavailability better_potency Better Potency and Selectivity enhanced_binding->better_potency

Logical relationship of fluorination to improved drug properties.

References

Alternative methods for the synthesis of Methyl 3-Fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-fluoro-2-nitrobenzoate is a valuable building block in the creation of complex pharmaceutical compounds. This guide provides a comparative analysis of established and alternative methods for its synthesis, offering detailed experimental protocols and performance data to inform methodology selection.

Comparison of Synthetic Methods

The synthesis of this compound is primarily achieved through two main routes: the esterification of 3-fluoro-2-nitrobenzoic acid and the nitration of methyl 3-fluorobenzoate. Each of these routes has variations that offer different advantages in terms of yield, reaction time, and reagent handling. A third, conceptually different approach involves palladium-catalyzed cross-coupling reactions, which offers a potential alternative for the construction of the carbon-carbon bond.

MethodStarting Material(s)ReagentsCatalystSolventReaction TimeTemperature (°C)Yield (%)Purity (%)
Method 1: Fischer Esterification 3-Fluoro-2-nitrobenzoic acid, MethanolSulfuric Acid (conc.)Acid CatalystMethanol16 hours5093>97[1]
Method 2: Acid Chloride Formation & Esterification 3-Fluoro-2-nitrobenzoic acid, MethanolOxalyl chloride, DMFN/ADichloromethane~5 minutesRoom Temp99Not specified
Method 3: Nitration of Ester Methyl 3-fluorobenzoateNitric Acid (conc.), Sulfuric Acid (conc.)Acid CatalystSulfuric Acid~1.5 hours0-1581-85*Not specified
Method 4: Palladium-Catalyzed Coupling (General) 1-halo-3-fluoro-2-nitrobenzene, Methyl acetateStrong Base (e.g., LHMDS)Pd(dba)₂, Ligand (e.g., P(t-Bu)₃)Toluene or DioxaneVariesRoom Temp - HighVariesVaries

*Data for the nitration of methyl benzoate is used as a proxy due to the lack of specific data for methyl 3-fluorobenzoate.[2]

Experimental Protocols

Method 1: Fischer Esterification of 3-Fluoro-2-nitrobenzoic acid

This established method involves the direct acid-catalyzed esterification of the corresponding carboxylic acid.

Procedure:

  • In a round-bottom flask, dissolve 3-fluoro-2-nitrobenzoic acid (1 equivalent) in methanol.

  • Carefully add concentrated sulfuric acid (catalytic amount) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for approximately 16 hours.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield this compound.[3]

Method 2: Esterification via Acid Chloride Formation

This alternative esterification proceeds through an acid chloride intermediate, which is highly reactive towards the alcohol, leading to a rapid and high-yielding reaction.

Procedure:

  • Suspend 3-fluoro-2-nitrobenzoic acid (1 equivalent) in dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride (1.1 equivalents).

  • Stir the mixture at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

  • Add an excess of methanol to the reaction mixture.

  • After a short period (approximately 5 minutes), remove the solvent and excess reagents under reduced pressure to obtain the crude product.

Method 3: Electrophilic Nitration of Methyl 3-fluorobenzoate

This approach introduces the nitro group onto the aromatic ring of the pre-formed ester. The following is a general procedure based on the nitration of methyl benzoate.

Procedure:

  • In a flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.

  • Slowly add methyl 3-fluorobenzoate (1 equivalent) to the cold sulfuric acid while stirring.

  • In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of methyl 3-fluorobenzoate in sulfuric acid, maintaining the temperature between 0 and 15°C.

  • After the addition is complete, continue stirring for a designated period (e.g., 15-30 minutes) while allowing the reaction to slowly warm to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like methanol to obtain pure this compound.[2][4][5]

Synthetic Pathways Overview

The following diagram illustrates the logical flow of the primary synthetic routes to this compound.

Synthesis_Pathways cluster_SM Starting Materials cluster_Int Reaction Type cluster_FP Final Product SM1 3-Fluoro-2-nitrobenzoic Acid Int1 Esterification SM1->Int1 Method 1 & 2 SM2 Methyl 3-fluorobenzoate Int2 Nitration SM2->Int2 Method 3 FP This compound Int1->FP Int2->FP

Caption: Primary synthetic routes to this compound.

Alternative Synthetic Strategies

While esterification and nitration are the most common methods, modern organic synthesis offers alternative approaches that may be advantageous under certain circumstances.

Palladium-Catalyzed Cross-Coupling

A potential, albeit less conventional, route to this compound could involve a palladium-catalyzed α-arylation of an ester enolate.[6][7] This method would entail the coupling of an aryl halide, such as 1-halo-3-fluoro-2-nitrobenzene, with the enolate of methyl acetate.

Conceptual Workflow:

  • Enolate Formation: A strong, non-nucleophilic base like lithium hexamethyldisilazide (LHMDS) is used to deprotonate methyl acetate, forming the corresponding lithium enolate.

  • Oxidative Addition: A palladium(0) catalyst, often generated in situ from a precursor like Pd(dba)₂, undergoes oxidative addition to the aryl halide.

  • Transmetalation: The ester enolate is transferred from lithium to the palladium center.

  • Reductive Elimination: The desired C-C bond is formed through reductive elimination from the palladium complex, yielding this compound and regenerating the palladium(0) catalyst.

This method could be beneficial if the starting aryl halide is more readily available or cost-effective than 3-fluoro-2-nitrobenzoic acid or methyl 3-fluorobenzoate. However, the development and optimization of such a reaction would require significant experimental investigation.

The logical relationship of this alternative approach is depicted below.

Palladium_Catalysis A 1-halo-3-fluoro-2-nitrobenzene + Methyl Acetate D Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) A->D B Pd(0) Catalyst + Ligand B->D C Strong Base C->D E This compound D->E

Caption: Conceptual workflow of a palladium-catalyzed synthesis.

References

A Comparative Spectroscopic Analysis of Methyl 3-Fluoro-2-nitrobenzoate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic shifts and structural nuances differentiating Methyl 3-Fluoro-2-nitrobenzoate from its synthetic precursors, 3-Fluoro-2-nitrobenzoic acid and Methyl 2-nitrobenzoate, is presented. This guide provides researchers, scientists, and drug development professionals with key comparative data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), alongside a detailed experimental protocol for the synthesis of the title compound.

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its spectroscopic signature provides a clear fingerprint of its chemical structure, which is distinct from its precursors. This guide elucidates these differences, offering a valuable resource for reaction monitoring and quality control.

Spectroscopic Data Comparison

The key to differentiating this compound from its precursors lies in the analysis of their respective spectra. The introduction of a fluorine atom and the conversion of a carboxylic acid to a methyl ester result in predictable yet significant shifts in IR, NMR, and mass spectra.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in a molecule. The transition from the carboxylic acid in 3-Fluoro-2-nitrobenzoic acid to the methyl ester in this compound is clearly observable.

CompoundC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)NO₂ Stretch (cm⁻¹)
This compound ~1735-~1250~1530, ~1350
3-Fluoro-2-nitrobenzoic acid ~1700~3000 (broad)~1300~1530, ~1350
Methyl 2-nitrobenzoate ~1730-~1250~1530, ~1350

Note: The exact wavenumbers can vary slightly depending on the sample preparation and instrument.

The most prominent difference is the presence of a broad O-H stretching band around 3000 cm⁻¹ in the spectrum of 3-Fluoro-2-nitrobenzoic acid, which is absent in the spectra of the esters. Furthermore, the C=O stretching frequency in the ester is typically at a higher wavenumber compared to the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data (Predicted)

CompoundAromatic Protons (ppm)-OCH₃ Protons (ppm)-COOH Proton (ppm)
This compound 7.4 - 8.2 (m, 3H)~3.9 (s, 3H)-
3-Fluoro-2-nitrobenzoic acid 7.5 - 8.3 (m, 3H)->10 (s, 1H, broad)
Methyl 2-nitrobenzoate 7.5 - 8.1 (m, 4H)~3.9 (s, 3H)-

¹³C NMR Spectral Data (Predicted)

CompoundC=O Carbon (ppm)Aromatic Carbons (ppm)-OCH₃ Carbon (ppm)
This compound ~164120 - 160~53
3-Fluoro-2-nitrobenzoic acid ~166120 - 160-
Methyl 2-nitrobenzoate ~165124 - 150~53

In ¹H NMR, the key differentiator is the appearance of a singlet peak around 3.9 ppm for the methyl ester protons in this compound and Methyl 2-nitrobenzoate, and a broad singlet for the carboxylic acid proton at a significantly downfield shift (>10 ppm) in 3-Fluoro-2-nitrobenzoic acid. The fluorine atom in this compound will also introduce characteristic splitting patterns (coupling) in the signals of nearby aromatic protons and carbons, which will be absent in Methyl 2-nitrobenzoate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 199168 ([M-OCH₃]⁺), 153 ([M-NO₂]⁺), 123
3-Fluoro-2-nitrobenzoic acid 185168 ([M-OH]⁺), 139 ([M-NO₂]⁺), 111
Methyl 2-nitrobenzoate 181150 ([M-OCH₃]⁺), 135 ([M-NO₂]⁺), 105

The molecular ion peak in the mass spectrum allows for the direct determination of the molecular weight of each compound, providing a clear distinction. The fragmentation patterns also differ, reflecting the different functional groups and substituents.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is typically achieved through the Fischer esterification of its carboxylic acid precursor.

Synthesis_Pathway Precursor1 3-Fluoro-2-nitrobenzoic acid Product This compound Precursor1->Product Fischer Esterification Reagent1 Methanol (CH₃OH) Reagent1->Product Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product

Synthetic route to this compound.
Experimental Protocol: Fischer Esterification of 3-Fluoro-2-nitrobenzoic acid

Materials:

  • 3-Fluoro-2-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-Fluoro-2-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound from its precursors.

Spectroscopic_Analysis_Workflow Start Unknown Sample IR Perform IR Spectroscopy Start->IR NMR Perform NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Perform Mass Spectrometry Start->MS Analysis Analyze Spectroscopic Data IR->Analysis NMR->Analysis MS->Analysis Identify Identify Compound Analysis->Identify Product This compound Identify->Product Ester C=O (~1735 cm⁻¹) -OCH₃ peak (~3.9 ppm) Fluorine coupling M/Z = 199 Precursor1 3-Fluoro-2-nitrobenzoic acid Identify->Precursor1 Broad O-H stretch -COOH peak (>10 ppm) M/Z = 185 Precursor2 Methyl 2-nitrobenzoate Identify->Precursor2 Ester C=O (~1730 cm⁻¹) -OCH₃ peak (~3.9 ppm) No Fluorine coupling M/Z = 181

Workflow for spectroscopic identification.

Evaluating the Biological Potential of Compounds Derived from Methyl 3-Fluoro-2-nitrobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-fluoro-2-nitrobenzoate stands as a versatile and valuable starting material in the synthesis of novel bioactive compounds. Its unique trifunctionalized aromatic ring, featuring a fluorine atom, a nitro group, and a methyl ester, offers a rich scaffold for chemical modification and the development of potential therapeutic agents. The presence of the electron-withdrawing nitro group and the metabolically stable fluorine atom are key features that can impart desirable pharmacological properties to the resulting molecules. This guide provides a comparative overview of the potential biological activities of compounds synthesized from this precursor, based on established synthetic routes and the known bioactivities of related chemical moieties.

Synthetic Pathways from this compound

The primary routes for elaborating the this compound core involve the transformation of its key functional groups: the nitro group and the methyl ester. These modifications open the door to a wide array of heterocyclic and substituted aromatic compounds with potential therapeutic applications.

Key Transformations:
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (NH2), a crucial step for introducing further diversity. This amino group can then participate in various reactions to form amides, sulfonamides, or serve as a nucleophile in the construction of heterocyclic rings.

  • Modification of the Methyl Ester: The ester group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. Alternatively, the ester can be directly converted to an amide through aminolysis.

These fundamental transformations allow for the synthesis of a diverse range of derivatives, which can be screened for various biological activities.

Potential Biological Activities and Comparative Analysis

While specific studies detailing the biological evaluation of a broad series of compounds synthesized directly from this compound are not extensively available in the public domain, we can extrapolate the potential biological activities based on the known pharmacological profiles of structurally related compounds, particularly those containing the fluorinated aminobenzoic acid core. The primary therapeutic areas where derivatives of this scaffold are expected to show promise are oncology and infectious diseases.

Anticancer Activity

The 2-aminobenzoic acid (anthranilic acid) scaffold, which is readily accessible from this compound via nitro reduction, is a well-known pharmacophore in many anticancer agents. For instance, quinazoline and quinazolinone derivatives, which can be synthesized from anthranilic acid precursors, are known to target various kinases involved in cancer cell signaling.

Table 1: Hypothetical Comparison of Anticancer Activity of Potential Derivatives

Compound ClassPotential Target(s)Expected Potency (Hypothetical IC50 Range)Rationale
Quinazolinone Derivatives EGFR, VEGFR, other kinases0.1 - 10 µMThe quinazolinone core is a known "privileged scaffold" for kinase inhibition. The fluorine substituent can enhance binding affinity and metabolic stability.
Substituted Benzamides Tubulin, HDACs0.5 - 20 µMAmide derivatives of fluorinated anthranilic acids have shown activity as microtubule-destabilizing agents or histone deacetylase inhibitors, depending on the nature of the coupled amine.
Fused Heterocyclic Systems Topoisomerases, DNA intercalators1 - 50 µMPolycyclic aromatic structures derived from the core scaffold may exhibit DNA-interacting properties, leading to cytotoxic effects in cancer cells.
Antimicrobial Activity

The presence of a fluorine atom on an aromatic ring is a common feature in many successful antimicrobial drugs. This is often attributed to improved cell penetration and metabolic stability. The amino group derived from the nitro function can be used to synthesize various heterocyclic systems known for their antimicrobial properties.

Table 2: Hypothetical Comparison of Antimicrobial Activity of Potential Derivatives

Compound ClassPotential Target(s)Expected Potency (Hypothetical MIC Range)Rationale
Fluoroquinolone Analogs DNA gyrase, Topoisomerase IV1 - 32 µg/mLWhile not a direct synthesis, the fluorinated aromatic core is a key component of fluoroquinolone antibiotics.
Triazole Derivatives Ergosterol biosynthesis (fungi)2 - 64 µg/mLThe amino group can be converted to a hydrazine, a key intermediate for the synthesis of triazoles, which are known antifungal agents.
Sulfonamide Derivatives Dihydropteroate synthase (bacteria)4 - 128 µg/mLSulfonamides derived from the aniline intermediate could act as competitive inhibitors of folic acid synthesis in bacteria.

Experimental Protocols

The following are generalized experimental protocols for key assays used to evaluate the biological activities of synthesized compounds.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

Methodology:

  • Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The synthesized compounds are dissolved in DMSO to prepare stock solutions and then diluted to various concentrations in the cell culture medium.

  • The cells are treated with the compounds at different concentrations and incubated for 48-72 hours.

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

Methodology:

  • The synthesized compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is added to each well.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Synthetic and Signaling Pathways

Graphviz diagrams can be used to illustrate the logical flow of synthesis and potential mechanisms of action.

G cluster_synthesis General Synthetic Pathway start This compound intermediate Methyl 2-amino-3-fluorobenzoate start->intermediate Nitro Reduction product1 Quinazolinone Derivatives intermediate->product1 Cyclization product2 Substituted Benzamides intermediate->product2 Amide Coupling product3 Fused Heterocycles intermediate->product3 Further Elaboration

Caption: General synthetic pathways from this compound.

G cluster_pathway Potential Anticancer Signaling Pathway Inhibition ligand Quinazolinone Derivative receptor EGFR/VEGFR (Kinase Domain) ligand->receptor Binds to ATP pocket pi3k PI3K receptor->pi3k Phosphorylation akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Potential inhibition of a kinase signaling pathway by a quinazolinone derivative.

Cross-validation of analytical data for Methyl 3-Fluoro-2-nitrobenzoate from different instruments

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Cross-Validation of Analytical Data for Methyl 3-Fluoro-2-nitrobenzoate

In the landscape of pharmaceutical research and development, the integrity and reproducibility of analytical data are paramount. The characterization of key intermediates, such as this compound, a versatile building block in medicinal chemistry, demands rigorous analytical scrutiny.[1] Cross-validation of analytical methods—the process of ensuring that a validated method yields consistent and reliable results across different instruments, analysts, or laboratories—is a critical step in this process.[2][3] This guide provides a framework for the cross-validation of analytical data for this compound obtained from various instruments, supported by detailed experimental protocols and comparative data.

The successful transfer and cross-validation of an analytical method ensures that data is consistent and reliable, regardless of where or by whom it was generated.[4] This is crucial for regulatory submissions and multi-site collaborations.[2] The process involves comparing results from at least two different analytical methods or from the same method used on different equipment.[5]

Experimental Workflow for Cross-Validation

The overall workflow for the cross-validation of analytical data for this compound is depicted below. This process begins with the receipt of a homogenous batch of the analyte and proceeds through parallel analysis on different instruments, culminating in a comparative data analysis to ensure consistency.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison Sample Receive Homogenous Batch of This compound Prep Prepare Stock & Working Solutions (e.g., in Acetonitrile/Methanol) Sample->Prep HPLC_A HPLC Analysis (Instrument A) Prep->HPLC_A HPLC_B HPLC Analysis (Instrument B) Prep->HPLC_B GCMS_A GC-MS Analysis (Instrument A) Prep->GCMS_A GCMS_B GC-MS Analysis (Instrument B) Prep->GCMS_B NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Prep->NMR FTIR FTIR Analysis Prep->FTIR Process Process Raw Data (Integration, Spectral Analysis) HPLC_A->Process HPLC_B->Process GCMS_A->Process GCMS_B->Process NMR->Process FTIR->Process Compare Compare Key Parameters (Purity, RT, m/z, Shifts, Peaks) Process->Compare Report Generate Cross-Validation Report Compare->Report

Caption: Experimental workflow from sample preparation to comparative analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible analytical results. The following are standard protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound and establish its retention time.

  • Instrumentation: Two different HPLC systems (e.g., Agilent 1260 Infinity II, Waters Alliance e2695) with UV detectors.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in acetonitrile. Dilute to 0.1 mg/mL with the mobile phase for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To confirm the molecular weight and fragmentation pattern of the compound, and to identify any volatile impurities. A method for similar nitrobenzoate compounds can be adapted.[6]

  • Instrumentation: Two different GC-MS systems (e.g., Agilent 7890B GC with 5977A MSD, Shimadzu GCMS-QP2020) with electron ionization (EI) source.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a 1.0 mg/mL solution in ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure and confirm the identity of the compound.

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Nuclei:

    • ¹H NMR: 16 scans, relaxation delay of 1s.

    • ¹³C NMR: 1024 scans, relaxation delay of 2s.

    • ¹⁹F NMR: 64 scans, relaxation delay of 1s.

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of CDCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the characteristic functional groups present in the molecule.

  • Instrumentation: Two different FTIR spectrometers (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5) with ATR accessory.

  • Method: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-650 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Comparative Analytical Data

The following tables present hypothetical, yet realistic, data for this compound, illustrating the expected outcomes from a cross-validation study between two different instruments for each technique.

Table 1: HPLC Purity and Retention Time Comparison

Parameter Instrument A Instrument B Acceptance Criteria
Retention Time (min) 4.52 4.55 ± 2% Difference

| Purity (% Area) | 99.6% | 99.5% | ± 0.5% Difference |

Table 2: GC-MS Identity Confirmation

Parameter Instrument A Instrument B Expected Value
Molecular Ion (m/z) 199.0 199.0 199.03
Key Fragment 1 (m/z) 168.0 (-OCH₃) 168.0 (-OCH₃) Consistent Pattern
Key Fragment 2 (m/z) 153.0 (-NO₂) 153.0 (-NO₂) Consistent Pattern

| Retention Time (min) | 8.71 | 8.75 | ± 1% Difference |

Table 3: NMR Spectral Data Comparison (in CDCl₃)

Nucleus Parameter Instrument A (400 MHz) Instrument B (400 MHz) Expected Shifts
¹H NMR δ (ppm), Multiplicity, J (Hz) 3.95 (s, 3H), 7.4-7.6 (m, 2H), 7.9-8.1 (m, 1H) 3.95 (s, 3H), 7.4-7.6 (m, 2H), 7.9-8.1 (m, 1H) Consistent with structure
¹³C NMR δ (ppm) 53.1, 118.2, 125.5, 133.8, 135.1, 149.9, 163.4 53.1, 118.2, 125.5, 133.8, 135.1, 149.9, 163.4 Consistent with structure

| ¹⁹F NMR | δ (ppm) | -114.5 | -114.5 | Consistent with structure |

Table 4: FTIR Key Vibrational Frequencies Comparison

Functional Group Wavenumber (cm⁻¹) Instrument A Wavenumber (cm⁻¹) Instrument B Expected Range (cm⁻¹)
C=O (Ester) 1725 1726 1730-1715
N-O (Nitro Asymmetric) 1530 1531 1550-1500
N-O (Nitro Symmetric) 1348 1348 1360-1335
C-O (Ester) 1265 1266 1300-1200

| C-F (Aromatic) | 1102 | 1101 | 1120-1080 |

Logical Framework for Data Cross-Validation

The decision-making process for accepting the results of a cross-validation study follows a logical pathway. Pre-defined acceptance criteria are essential for an objective evaluation.

Cross_Validation_Logic start Begin Cross-Validation Study protocol Define Protocol & Acceptance Criteria start->protocol execute Execute Analysis on Instrument A & B protocol->execute compare Compare Results execute->compare met Results Meet Acceptance Criteria? compare->met pass Method is Cross-Validated met->pass Yes fail Investigate Discrepancy (OOS Investigation) met->fail No end End pass->end remediate Implement Corrective Actions (e.g., Instrument Calibration, Method Refinement) fail->remediate retest Re-execute Validation Study remediate->retest retest->execute

References

Safety Operating Guide

Proper Disposal of Methyl 3-Fluoro-2-nitrobenzoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a detailed, step-by-step guide for the safe disposal of Methyl 3-Fluoro-2-nitrobenzoate, ensuring compliance with safety regulations and minimizing environmental impact.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound and its isomers are classified as hazardous materials. It is crucial to handle this compound with appropriate care.

Key Hazards:

  • Harmful if swallowed or inhaled.[1][2]

  • Causes serious eye irritation.[1][2]

  • Causes skin irritation.[2]

  • May cause respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Chemical-impermeable gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][4]

  • Respiratory Protection: If working outside a well-ventilated area or if dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate: Evacuate personnel from the immediate spill area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup:

    • For dry spills: Use dry clean-up procedures to avoid generating dust. Sweep up, shovel up, or vacuum the material and place it in a sealed container for disposal.

    • For wet spills: Absorb with inert material and place it into a suitable disposal container.[6]

  • Decontamination: Wash the spill area thoroughly with large amounts of water.

III. Disposal Procedure

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[6]

Step 1: Waste Classification Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[6]

Step 2: Waste Collection and Storage

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Step 3: Final Disposal The primary recommended methods for the disposal of this compound are:

  • Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for chemical destruction.[1]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[1]

Important Considerations:

  • Do not discharge this chemical into sewer systems.[1]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

IV. Contaminated Packaging Disposal

Properly decontaminated containers can often be recycled or reconditioned.

Procedure for Empty Containers:

  • Triple Rinse: Triple rinse the container (or equivalent) with a suitable solvent.

  • Recycle or Recondition: Offer the rinsed container for recycling or reconditioning.[1]

  • Sanitary Landfill: Alternatively, puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill.[1]

V. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Path cluster_packaging Container Disposal start Start: Handling of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs? ppe->spill waste_gen Waste Generated (Expired Chemical, Residue) ppe->waste_gen cleanup Follow Spill Cleanup Protocol spill->cleanup Yes spill->waste_gen No cleanup->waste_gen classify Classify as Hazardous Waste (per EPA & local regulations) waste_gen->classify empty_container Empty Container? waste_gen->empty_container collect Collect in a Labeled, Sealed Container classify->collect storage Store in a Cool, Dry, Well-Ventilated Area collect->storage disposal_method Select Disposal Method storage->disposal_method incineration Controlled Incineration with Flue Gas Scrubbing disposal_method->incineration Option 1 destruction Licensed Chemical Destruction Plant disposal_method->destruction Option 2 end End of Disposal incineration->end destruction->end empty_container->classify No (contains residue) triple_rinse Triple Rinse Container empty_container->triple_rinse Yes recycle Recycle or Recondition triple_rinse->recycle puncture Puncture and Dispose in Sanitary Landfill triple_rinse->puncture

Caption: Disposal workflow for this compound.

VI. Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₈H₆FNO₄PubChem[2]
Molecular Weight199.14 g/mol PubChem[2]
Melting Point56 - 59 °CFisher Scientific[5]
Boiling Point109 °C @ 1mmHgFisher Scientific[5]
Flash Point> 110 °CFisher Scientific[5]

This guide provides a comprehensive overview of the proper disposal procedures for this compound, based on available safety data for this compound and its isomers. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

Personal protective equipment for handling Methyl 3-Fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 3-Fluoro-2-nitrobenzoate was not located. The following guidance is based on the safety data for closely related isomers, including methyl 2-fluoro-3-nitrobenzoate. Researchers should handle this compound with caution and adhere to rigorous safety protocols.

This guide provides essential safety, handling, and disposal information for laboratory professionals working with this compound.

Personal Protective Equipment (PPE)

Proper PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationStandard Compliance (Example)
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.EN 166 (EU) or NIOSH (US)
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1]EN 374
Skin and Body Protection Fire/flame resistant and impervious clothing. A lab coat is required.-
Respiratory Protection Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.-

Operational Plan: Handling and Storage

Safe handling and storage are paramount to preventing accidents and ensuring the integrity of the chemical.

Handling:

  • Always work in a well-ventilated area, such as a chemical fume hood.[1]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.[1]

  • Use non-sparking tools to prevent ignition.

  • Take precautionary measures against static discharge.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials and foodstuff containers.

  • Store in a locked-up area.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material and place it in a suitable container for disposal. Avoid generating dust.

Disposal Plan

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

  • Chemical Disposal: Dispose of the chemical at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not allow it to enter drains or the environment.[1]

  • Contaminated Packaging: Triple rinse containers (or equivalent). The packaging can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill after being punctured to prevent reuse.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Transfer Chemical Transfer Chemical Prepare Work Area->Transfer Chemical Conduct Experiment Conduct Experiment Transfer Chemical->Conduct Experiment Decontaminate Decontaminate Conduct Experiment->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Store Chemical Store Chemical Dispose Waste->Store Chemical

Caption: A logical workflow for the safe handling of this compound.

References

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